TP3011
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H26N4O5 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione |
InChI |
InChI=1S/C26H26N4O5/c1-3-5-6-10-29-22-14-12-30-19(11-16-15(23(30)31)13-35-24(32)26(16,34)4-2)21(14)27-17-8-7-9-18(20(17)22)28-25(29)33/h7-9,11,34H,3-6,10,12-13H2,1-2H3,(H,28,33)/t26-/m0/s1 |
Clave InChI |
SEFCGEILTGZHAO-SANMLTNESA-N |
SMILES isomérico |
CCCCCN1C2=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=NC6=C2C(=CC=C6)NC1=O |
SMILES canónico |
CCCCCN1C2=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=NC6=C2C(=CC=C6)NC1=O |
Origen del producto |
United States |
Foundational & Exploratory
TP3011: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP3011 is a potent small-molecule inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription. As the active metabolite of the prodrug TP3076, this compound exhibits significant antiproliferative activity across a range of human cancer cell lines.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, detailing its molecular target, downstream signaling pathways, and cellular consequences. The information presented herein is intended to support further research and drug development efforts centered on this promising anti-cancer agent.
Core Mechanism of Action: Topoisomerase I Inhibition
The primary molecular target of this compound is topoisomerase I (Topo I), a nuclear enzyme responsible for relaxing torsional stress in DNA by introducing transient single-strand breaks.[1][2] The catalytic cycle of Topo I involves cleaving a DNA strand, allowing the DNA to unwind, and then religating the break. This compound exerts its cytotoxic effects by trapping the enzyme-DNA intermediate, known as the Topo I-DNA cleavage complex.[2] By stabilizing this complex, this compound prevents the religation of the DNA strand, leading to the accumulation of single-strand breaks.[3]
When a DNA replication fork encounters these stabilized cleavage complexes, the single-strand breaks are converted into more lethal DNA double-strand breaks (DSBs).[4][5] This accumulation of DNA damage is the central trigger for the downstream cellular responses that ultimately lead to cancer cell death.
Quantitative Data: Antiproliferative Activity of this compound
This compound has demonstrated potent antiproliferative activity in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Cancer | 0.85[1] |
| QG56 | Non-Small Cell Lung Carcinoma | 8.5[1] |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 8.2[1] |
Signaling Pathways and Cellular Consequences
The DNA double-strand breaks induced by this compound activate a cascade of signaling pathways that collectively determine the fate of the cancer cell. These responses primarily involve the DNA Damage Response (DDR), cell cycle arrest, and apoptosis.
DNA Damage Response (DDR)
The presence of DSBs triggers the activation of the DDR network, a sophisticated signaling cascade that senses DNA damage and coordinates a cellular response.[6] Key kinases, Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR), are central to this response.[7][8][9] While ATM is primarily activated by DSBs, ATR responds to replication stress caused by stalled replication forks.[9][10] Both kinases phosphorylate a multitude of downstream substrates to orchestrate DNA repair, cell cycle arrest, or apoptosis.[8][10]
Cell Cycle Arrest
A critical outcome of the DDR activation is the transient arrest of the cell cycle.[11][12][13] This provides the cell with an opportunity to repair the DNA damage before proceeding with cell division, thereby preventing the propagation of mutations. Topoisomerase I inhibitors typically induce cell cycle arrest at the G2/M phase.[2][14][15] The activated ATM/ATR kinases phosphorylate and activate the checkpoint kinases CHK1 and CHK2.[11][16] These kinases, in turn, inactivate the CDC25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[17] The tumor suppressor protein p53 also plays a crucial role in this process by inducing the expression of the CDK inhibitor p21.[17][18]
Apoptosis
If the DNA damage induced by this compound is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.[7][19][20] Topoisomerase I inhibitors are potent inducers of apoptosis.[7][8] The apoptotic cascade is primarily initiated through the intrinsic (mitochondrial) pathway.[8][19] DNA damage and p53 activation lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[21] Caspase-9, in turn, activates the executioner caspases, such as caspase-3 and caspase-7, which cleave a wide range of cellular substrates, ultimately leading to the dismantling of the cell.[21][22] In some cellular contexts, the extrinsic (death receptor) pathway may also be involved.[8]
Experimental Protocols
The following provides a generalized methodology for a key experiment used to characterize the activity of topoisomerase I inhibitors like this compound.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
Principle: This in vitro assay assesses the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by topoisomerase I. Supercoiled DNA migrates faster in an agarose (B213101) gel than its relaxed counterpart. Inhibition of the enzyme results in a higher proportion of remaining supercoiled DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I reaction buffer
-
This compound (or other test inhibitor) at various concentrations
-
Stop buffer/gel loading dye (containing SDS and a tracking dye)
-
Agarose
-
TAE or TBE buffer for electrophoresis
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain:
-
Nuclease-free water
-
10x Topoisomerase I reaction buffer (to a final concentration of 1x)
-
Supercoiled plasmid DNA (e.g., 200-500 ng)
-
This compound at the desired final concentration (a dilution series is recommended). Include a "no inhibitor" control.
-
-
Pre-incubate the reaction mixtures with the inhibitor for a short period (e.g., 10 minutes) at room temperature to allow for interaction with the DNA.
-
Initiate the reaction by adding a predetermined amount of human Topoisomerase I enzyme (typically 1-2 units, the minimum amount required to fully relax the DNA in the control reaction).
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop buffer/gel loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the tracking dye has migrated an adequate distance.
-
Stain the gel with a DNA staining agent.
-
Visualize the DNA bands using a UV transilluminator and capture an image.
Expected Results:
-
No Enzyme Control: A single band corresponding to supercoiled DNA.
-
Enzyme Control (No Inhibitor): A band corresponding to relaxed DNA, which migrates slower than the supercoiled form.
-
Inhibitor-Treated Samples: A dose-dependent inhibition of DNA relaxation will be observed, with an increasing intensity of the supercoiled DNA band as the concentration of this compound increases.
Conclusion
This compound is a potent topoisomerase I inhibitor that leverages the high replicative activity of cancer cells to induce catastrophic DNA damage. By stabilizing the Topo I-DNA cleavage complex, this compound initiates a cascade of events including the activation of the DNA damage response, cell cycle arrest, and ultimately, apoptosis. The detailed understanding of its mechanism of action provides a strong rationale for its continued investigation and development as a targeted cancer therapeutic. Further research into the specific nuances of this compound-induced signaling in different cancer types will be crucial for optimizing its clinical application and identifying potential combination therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topotecan-triggered degradation of topoisomerase I is p53-dependent and impacts cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase degradation, DSB repair, p53 and IAPs in cancer cell resistance to camptothecin-like topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,2-Diphenethyl Isothiocyanate Enhances Topoisomerase Inhibitor-Induced Cell Death and Suppresses Multi-Drug Resistance 1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 7. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 9. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Targeting of DNA Damage Response Pathways in TP53- and ATM-Mutated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterogeneities in Cell Cycle Checkpoint Activation Following Doxorubicin Treatment Reveal Targetable Vulnerabilities in TP53 Mutated Ultra High-Risk Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analyzing cell cycle checkpoints in response to ionizing radiation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell cycle checkpoint revolution: targeted therapies in the fight against malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. JS-K activates G2/M checkpoints through the DNA damage response and induces autophagy via CAMKKβ/AMPKα/mTOR pathway in bladder cancer cells [jcancer.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Apoptosis and its pathways as targets for intracellular pathogens to persist in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
TP3011: A Potent Topoisomerase I Inhibitor for Oncological Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TP3011 is a novel, potent, small molecule inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription. As the active metabolite of the prodrug TP300, this compound has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the function of this compound in oncology, including its mechanism of action, in vitro potency, and the metabolic pathway from its parent compound. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Core Function and Mechanism of Action
This compound exerts its anti-cancer effects by targeting topoisomerase I (Topo I), a ubiquitous nuclear enzyme responsible for relieving torsional strain in DNA during replication and transcription.[1] Topo I achieves this by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before resealing the break.
The primary mechanism of action of this compound, like other camptothecin (B557342) analogues, is the stabilization of the covalent complex formed between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand break, leading to an accumulation of these cleavable complexes. The collision of the replication fork with these stalled complexes results in irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.
Metabolic Activation Pathway
This compound is the final active metabolite in a two-step conversion process originating from the water-soluble prodrug TP300. This metabolic cascade is designed to ensure efficient delivery and targeted release of the active compound.
-
TP300 to TP3076: Following administration, the prodrug TP300 undergoes a rapid, non-enzymatic conversion to its active form, TP3076.
-
TP3076 to this compound: Subsequently, TP3076 is metabolized in the liver by the enzyme aldehyde oxidase 1 (AOX1) to form this compound.[1]
Both TP3076 and its metabolite this compound are potent topoisomerase I inhibitors, equipotent to SN-38, the active metabolite of the widely used chemotherapeutic agent irinotecan.[1]
Metabolic activation pathway of TP300 to this compound.
In Vitro Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 0.85[1] |
| QG56 | Non-Small Cell Lung Carcinoma | 8.5[1] |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 8.2[1] |
These sub-nanomolar to low nanomolar IC50 values highlight the potent cytotoxic activity of this compound against cancer cells.
Experimental Protocols
While the specific, detailed experimental protocols for the determination of the IC50 values for this compound are not publicly available in the reviewed literature, a general methodology for such an assay is provided below. This protocol is based on standard practices for evaluating the anti-proliferative activity of cytotoxic agents.
General Protocol for IC50 Determination via Cell Viability Assay
Objective: To determine the concentration of this compound required to inhibit the growth of a cancer cell line by 50%.
Materials:
-
Human cancer cell lines (e.g., HCT116, QG56, NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or PrestoBlue™)
-
Multichannel pipette
-
Plate reader (Luminometer, spectrophotometer, or fluorometer, depending on the assay)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells per well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations.
-
Remove the medium from the cell plates and add the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for a specified period (typically 72 hours).
-
-
Cell Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the reaction to occur.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Experimental workflow for IC50 determination.
Clinical Significance and Future Directions
The potent in vitro activity of this compound, coupled with the favorable pharmacokinetic profile of its prodrug TP300 observed in a Phase I clinical trial, suggests its potential as a valuable therapeutic agent in oncology. The metabolic conversion pathway, which avoids certain enzymatic routes associated with variability in patient response to other topoisomerase I inhibitors, is a promising feature.
Further preclinical studies are warranted to fully elucidate the in vivo efficacy of this compound in a broader range of cancer models. Detailed investigations into the molecular interactions of this compound with the topoisomerase I-DNA complex will provide deeper insights into its mechanism of action and may inform the development of next-generation inhibitors. Continued clinical development of TP300 will be crucial in determining the therapeutic window and clinical utility of this compound in cancer patients.
References
TP3011: A Potent Topoisomerase I Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Preclinical Profile of TP3011 (CH0793011)
Abstract
This compound, also known as CH0793011, is a novel, potent, small-molecule inhibitor of human topoisomerase I, a key enzyme involved in DNA replication and transcription. As the active metabolite of the investigational agent TP3076, which is in turn generated from the prodrug TP300, this compound has demonstrated significant anti-proliferative activity against a range of human cancer cell lines in preclinical studies. Its mechanism of action is consistent with other camptothecin (B557342) analogues, involving the stabilization of the topoisomerase I-DNA cleavage complex, which leads to DNA damage and ultimately apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro efficacy, and the metabolic pathway leading to its formation. Detailed experimental protocols for the key assays used in its evaluation are also presented to support further research and development in the field of oncology.
Introduction
Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during various cellular processes by creating transient single-strand breaks.[1] Due to the high replicative demand of cancer cells, topoisomerase I has emerged as a validated and effective target for anticancer therapies.[1] this compound is a next-generation topoisomerase I inhibitor that has shown promise in preclinical evaluations. It is the active form of a novel camptothecin analog designed for improved efficacy and potentially a better safety profile compared to existing treatments.[2] This document serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the available preclinical information on this compound.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting the function of topoisomerase I. The proposed mechanism of action, consistent with other camptothecin derivatives, is the stabilization of the covalent intermediate formed between topoisomerase I and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When these stabilized complexes are encountered by the DNA replication machinery, they are converted into lethal double-strand breaks, triggering cell cycle arrest and apoptosis.[1]
Metabolic Activation Pathway
This compound is the active metabolite of a prodrug system designed to enhance therapeutic potential. The parent compound, TP300, is converted non-enzymatically to TP3076. Subsequently, TP3076 is metabolized by aldehyde oxidase 1 (AOX1) to the active topoisomerase I inhibitor, this compound.[2] This metabolic cascade is crucial for the delivery and activation of the cytotoxic agent at the site of action.
In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The compound demonstrates potent inhibition of cell growth with IC50 values in the sub-nanomolar to nanomolar range, comparable to SN-38, the active metabolite of irinotecan.[2][3]
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 0.85 |
| QG56 | Lung Squamous Cell Carcinoma | 8.5 |
| NCI-H460 | Non-Small Cell Lung Cancer | 8.2 |
Data sourced from MedchemExpress, citing a Phase I study of TP300.[2][3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Topoisomerase I Relaxation Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I. The principle is based on the differential migration of supercoiled and relaxed DNA in an agarose (B213101) gel.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I assay buffer, and sterile deionized water to the desired final volume.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of human topoisomerase I enzyme.
-
Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band in the presence of this compound.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate the desired cancer cell lines (e.g., HCT116, QG56, NCI-H460) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound is a potent topoisomerase I inhibitor with significant anti-proliferative activity against various cancer cell lines in vitro. Its mechanism of action through the stabilization of the topoisomerase I-DNA cleavage complex is well-established for this class of compounds. The prodrug strategy, involving the conversion of TP300 to TP3076 and subsequently to the active this compound, presents a promising approach for the clinical development of novel topoisomerase I inhibitors. Further preclinical studies, including in vivo efficacy and pharmacokinetic profiling, are warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding of this compound for the scientific community engaged in the discovery and development of next-generation cancer therapies.
References
Unable to Identify "TP3011" in the Context of DNA Replication and Repair
Initial searches for a protein or gene designated "TP3011" with a role in DNA replication and repair have yielded no specific results. It is possible that "this compound" may be a non-standard nomenclature, a typographical error, or a yet-to-be-characterized protein. The scientific literature and databases reviewed do not contain information on a protein with this specific name being involved in the requested biological processes.
Given the technical and in-depth nature of the user's request for a whitepaper, including quantitative data, experimental protocols, and signaling pathway diagrams, proceeding with an unidentifiable protein would not be feasible.
To fulfill the user's core interest in the mechanisms of DNA replication and repair, we propose to generate the requested in-depth technical guide on a well-characterized and pivotal protein with a clearly established role in these processes.
We recommend selecting one of the following key proteins, which are central to DNA replication and repair and for which extensive data is available to meet the detailed requirements of the prompt:
-
PCNA (Proliferating Cell Nuclear Antigen): A central hub for DNA replication and repair, coordinating the activities of numerous other proteins.
-
BRCA1 (Breast Cancer Type 1 Susceptibility Protein): A key tumor suppressor protein involved in DNA double-strand break repair.
-
Pol β (DNA Polymerase Beta): A crucial enzyme in the base excision repair (BER) pathway.
-
ATM (Ataxia-Telangiectasia Mutated): A primary sensor and signal transducer of DNA double-strand breaks.
Please indicate if you would like to proceed with one of these alternative proteins. Upon your selection, a comprehensive technical guide will be developed according to the detailed specifications of your original request.
An In-depth Technical Guide to TP3011 and its Active Metabolite TP3076: Potent Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP3011 (also known as CH0793011) is a potent small molecule inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription. It is the active metabolite of TP3076 (CH-0793076), which itself is an active major metabolite of the water-soluble prodrug TP300. This technical guide provides a comprehensive overview of the core preclinical and clinical data available for this compound and TP3076, with a focus on their mechanism of action, in vitro efficacy, and pharmacokinetic profile. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts in the field of oncology.
Introduction
Topoisomerase I is a well-validated target for cancer therapy due to its essential role in relieving DNA torsional strain during replication and transcription, processes that are highly active in rapidly proliferating cancer cells.[1] this compound and its immediate precursor TP3076 are novel camptothecin (B557342) analogs designed to inhibit this enzyme. This compound has demonstrated potent anti-tumor activity in vitro, with equipotent topoisomerase I inhibition to SN38, the active metabolite of irinotecan (B1672180).[2][3] This document serves as a central repository of technical information regarding these compounds.
Metabolic Pathway and Activation
This compound is the terminal active compound in a three-step metabolic cascade that begins with the administration of the water-soluble prodrug TP300. This metabolic activation pathway is crucial for the delivery and targeted activity of the inhibitor.
-
Step 1: TP300 to TP3076: Following intravenous administration, the prodrug TP300 undergoes a rapid, non-enzymatic conversion to its active metabolite, TP3076.[2]
-
Step 2: TP3076 to this compound: TP3076 is then further metabolized to this compound. This conversion is catalyzed by the enzyme Aldehyde Oxidase 1 (AOX1).[2]
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by inhibiting the nuclear enzyme topoisomerase I. The mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to single-strand DNA breaks. When a replication fork collides with this stabilized complex, it results in a double-strand break, triggering cell cycle arrest and ultimately leading to apoptosis.
Quantitative Data
In Vitro Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity against a variety of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are in the sub-nanomolar to nanomolar range, highlighting its significant potency.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Cancer | 0.85 |
| QG56 | Non-Small Cell Lung Carcinoma | 8.5 |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 8.2 |
Data sourced from MedchemExpress, citing Anthoney DA, et al. BMC Cancer. 2012.
Pharmacokinetic Parameters of TP3076 and this compound
A Phase I clinical trial of the prodrug TP300 provided key pharmacokinetic data for TP3076 and this compound in patients with advanced solid tumors. The study established the maximum tolerated dose (MTD) of TP300 at 10 mg/m².[3]
| Parameter | TP3076 | This compound |
| Tmax (hours) | ~1 (end of infusion) | 3 - 5 |
| Dose Proportionality | Cmax and AUC increased proportionately up to 10 mg/m² of TP300 | Cmax and AUC increased proportionately up to 10 mg/m² of TP300 |
| Urinary Excretion | Low (at most 6% at the highest dose) | Low (at most 6% at the highest dose) |
Data from the Phase I study of TP300 by Anthoney DA, et al. BMC Cancer. 2012.[2]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes a general method for determining the IC50 values of this compound against various cancer cell lines, based on common laboratory practices for this type of assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT116, QG56, NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density to ensure exponential growth throughout the experiment. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted to the desired concentrations. The cells are then treated with the various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The treated plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay. For example, an MTT assay involves the addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, which is converted to formazan (B1609692) by metabolically active cells. The formazan is then solubilized, and the absorbance is measured.
-
Data Analysis: The absorbance or luminescence data is normalized to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by fitting the data to a dose-response curve using appropriate software.
Pharmacokinetic Analysis
This section outlines the methodology used for the pharmacokinetic analysis of TP3076 and this compound in the Phase I clinical trial of TP300.[2]
Methodology:
-
Sample Collection: Blood samples are collected from patients at various time points before, during, and after the intravenous infusion of TP300.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation. To prevent pH-based degradation of TP300 and to favor the lactone forms of TP3076 and this compound, the plasma is acidified during collection.
-
Bioanalysis: The plasma concentrations of TP300, TP3076, and this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples using an organic solvent containing internal standards.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data for each compound is used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
Conclusion
This compound is a potent topoisomerase I inhibitor with significant in vitro antiproliferative activity against a range of cancer cell lines. Its metabolic activation from the prodrug TP300, through the intermediate TP3076, provides a basis for its clinical development. The pharmacokinetic data from the Phase I study of TP300 demonstrate a predictable and dose-proportional exposure of TP3076 and this compound. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of topoisomerase I inhibitors.
References
- 1. Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of TP300 in patients with advanced solid tumors with pharmacokinetic, pharmacogenetic and pharmacodynamic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of TP300 in patients with advanced solid tumors with pharmacokinetic, pharmacogenetic and pharmacodynamic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
TP3011: A Potent Topoisomerase I Inhibitor for Advanced Solid Tumor Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TP3011 is an investigational small molecule that has emerged as a potent inhibitor of topoisomerase I, a crucial enzyme in DNA replication and a validated target in oncology. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation in advanced solid tumors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.
Core Concepts: Mechanism of Action
This compound is the active metabolite of the water-soluble prodrug TP300. Following administration, TP300 undergoes a non-enzymatic conversion to TP3076, which is then metabolized by aldehyde oxidase 1 (AOX1) to form this compound.[1] this compound exerts its cytotoxic effects by inhibiting topoisomerase I. This enzyme relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. This compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which, upon encounter with a replication fork, are converted into cytotoxic double-strand breaks, ultimately triggering apoptosis.[1]
Preclinical Data
In Vitro Activity
This compound has demonstrated potent antiproliferative activity against a panel of human cancer cell lines.[1] Both this compound and its precursor, TP3076, are reported to be equipotent to SN38, the active metabolite of irinotecan, in their ability to inhibit topoisomerase I.[1]
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 0.85 |
| QG56 | Non-Small Cell Lung Carcinoma | 8.5 |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 8.2 |
| Table 1: In Vitro Antiproliferative Activity of this compound.[1] |
Clinical Data
A Phase I dose-escalation study of the prodrug TP300 was conducted in patients with refractory advanced solid tumors.[2][3][4] The study assessed the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profiles of TP300, TP3076, and this compound.
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 10 mg/m² |
| Dose-Limiting Toxicities (DLTs) at 12 mg/m² | Thrombocytopenia, Febrile Neutropenia |
| DLTs at 10 mg/m² | Thrombocytopenia, Febrile Neutropenia |
| Number of Patients with Stable Disease | 6 |
| Duration of Stable Disease | 1.5 - 5 months |
| Table 2: Summary of Phase I Clinical Trial Results for TP300.[2][3][4] |
Pharmacokinetics
Pharmacokinetic analysis from the Phase I study of TP300 revealed a rapid conversion of the prodrug and a sustained exposure to the active metabolites.
| Compound | Tmax (hours) | Key Observation |
| TP300 | ~1 | Rapidly disappeared from plasma. |
| TP3076 | 1 (end of infusion) | Showed dose proportionality in AUC and Cmax from 1–10 mg/m². |
| This compound | 3-5 | |
| Table 3: Pharmacokinetic Parameters of TP300 and its Metabolites.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research on this compound.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
Objective: To determine the in vitro inhibitory activity of this compound on topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled DNA. In the presence of an inhibitor, the relaxation process is blocked, and the DNA remains in its supercoiled form. The different topological forms of DNA (supercoiled vs. relaxed) can be separated and visualized by agarose (B213101) gel electrophoresis.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile, nuclease-free water
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction, add:
-
2 µL of 10x topoisomerase I reaction buffer
-
200 ng of supercoiled plasmid DNA
-
Serial dilutions of this compound (or vehicle control)
-
Sterile, nuclease-free water to a final volume of 18 µL.
-
-
Add 2 µL of human topoisomerase I (1-2 units) to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of DNA loading dye.
-
Load the samples onto the agarose gel and perform electrophoresis at 5-10 V/cm for 2-3 hours.
-
Stain the gel with ethidium bromide, destain, and visualize the DNA bands under UV light.
-
Analyze the results: a decrease in the amount of relaxed DNA and an increase in supercoiled DNA with increasing concentrations of this compound indicates inhibitory activity.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound to each well. Include a vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the investigational drug, and tumor growth is monitored over time.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Prepare a suspension of cancer cells in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle control) to the mice according to the desired dosing schedule and route of administration.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Analyze the tumor growth inhibition data to assess the efficacy of this compound.
Conclusion
This compound is a promising topoisomerase I inhibitor with potent preclinical activity and a manageable safety profile observed in the Phase I study of its prodrug, TP300. The data presented in this guide underscore the potential of this compound as a therapeutic agent for advanced solid tumors. The provided experimental protocols offer a framework for further investigation into its efficacy and mechanism of action, which will be crucial for its continued development. Further clinical trials focusing on this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of TP300 in patients with advanced solid tumors with pharmacokinetic, pharmacogenetic and pharmacodynamic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of TP300 in patients with advanced solid tumors with pharmacokinetic, pharmacogenetic and pharmacodynamic analyses [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
TP3011 in vitro antiproliferative activity
An In-Depth Technical Guide on the In Vitro Antiproliferative Activity of TP3011
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as CH0793011, is a potent small molecule inhibitor of Topoisomerase I, a critical enzyme involved in DNA replication and transcription. It is the active metabolite of the prodrug TP3076, which is converted to this compound by the enzyme aldehyde oxidase 1 (AOX1). By targeting Topoisomerase I, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This document provides a comprehensive overview of the in vitro antiproliferative activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Quantitative Antiproliferative Activity
The in vitro efficacy of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized in the table below. These values highlight the potent, nanomolar-range activity of this compound across different cancer types.
Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 0.85[1][2] |
| QG56 | Non-Small Cell Lung Carcinoma | 8.5[1][2] |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 8.2[1][2] |
Experimental Protocols
The following is a representative protocol for determining the in vitro antiproliferative activity of this compound using a colorimetric cell viability assay, such as the MTT assay.
Cell Culture and Seeding
-
Human cancer cell lines (e.g., HCT116, QG56, NCI-H460) are cultured in appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are harvested from sub-confluent cultures using trypsin-EDTA, and a single-cell suspension is prepared.
-
Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
Compound Treatment
-
A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of this compound are prepared in culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar levels. A vehicle control (medium with DMSO) is also prepared.
-
The culture medium from the seeded plates is replaced with 100 µL of the medium containing the various concentrations of this compound or the vehicle control.
-
The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its antiproliferative effects.[2]
MTT Assay and Data Analysis
-
Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
-
The IC50 values are determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as a Topoisomerase I inhibitor.
References
In-depth Technical Guide: The Effect of T3011 on Colorectal Cancer
Disclaimer: A comprehensive search for "TP3011" did not yield any publicly available information regarding its effects on colorectal cancer cell lines. It is possible that this is a typographical error or an internal compound designation not yet in the public domain. The following guide is based on the available information for a similarly named investigational oncolytic virus, T3011 (also known as MVR-T3011), and its relevance to colorectal cancer. The information provided is based on the described mechanism of action and data from clinical trials on solid tumors, as specific preclinical data on colorectal cancer cell lines are not available in the public search results.
Introduction
T3011 is an investigational oncolytic immunotherapy based on a genetically modified herpes simplex virus type 1 (HSV-1). It is engineered to be a "3-in-1" therapeutic agent, designed to selectively target and destroy cancer cells while stimulating a robust anti-tumor immune response.[1][2][3] This is achieved through the viral backbone's inherent oncolytic properties and the expression of two payloads: the cytokine Interleukin-12 (IL-12) and a monoclonal antibody against the immune checkpoint protein PD-1.[1][2]
Mechanism of Action in Cancer Cells
The therapeutic strategy of T3011 is multifaceted, aiming to overcome tumor defenses through direct and immune-mediated actions.
-
Selective Oncolysis: T3011 is designed to preferentially replicate in tumor cells, leading to their lysis and the release of new viral particles that can infect adjacent cancer cells. This process also releases tumor-associated antigens.[1]
-
Immunostimulation via IL-12: The virus is engineered to express IL-12 within the tumor microenvironment. IL-12 is a potent cytokine that activates natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), key components of the anti-cancer immune response.[1][2]
-
Immune Checkpoint Blockade: T3011 also expresses an anti-PD-1 antibody. This antibody blocks the interaction between PD-1 on T-cells and its ligands (PD-L1/L2) on tumor cells, thereby preventing T-cell exhaustion and enhancing the anti-tumor immune attack.[1]
Below is a diagram illustrating the proposed mechanism of action of T3011.
Data from Clinical Investigations
As of the latest available information, T3011 is being evaluated in early-phase clinical trials for various advanced solid tumors. While specific data on its effect on colorectal cancer cell lines is not available, these trials provide insights into its safety and potential efficacy.
| Clinical Trial Identifier | Phase | Intervention | Tumor Types | Status |
| NCT04370587 | Phase 1/2a | T3011 monotherapy or in combination with Pembrolizumab (B1139204) | Advanced solid tumors | Ongoing |
| NCT04780217 | Phase 1/2a | Intravenous T3011 monotherapy | Advanced solid tumors | Ongoing |
Table 1: Summary of selected clinical trials involving T3011. This information is based on publicly available clinical trial data.
A study presented at the ASCO 2023 Annual Meeting on T3011 as a monotherapy or in combination with pembrolizumab in patients with advanced solid tumors, including those with immune-resistant melanoma, showed that the treatment was safe and tolerable. The study also reported encouraging efficacy, suggesting that T3011 may alter the tumor microenvironment and overcome immune resistance.[2] Another ongoing study is evaluating the safety and efficacy of intravenously administered T3011 in patients with advanced solid tumors.[4]
Experimental Protocols
Due to the lack of published preclinical studies on T3011 in colorectal cancer cell lines, detailed experimental protocols for assays such as cell viability, apoptosis, or specific signaling pathway analysis cannot be provided. The development of such a technical guide would require access to proprietary research data or the publication of peer-reviewed studies detailing these experiments.
The workflow for preclinical evaluation of an oncolytic virus like T3011 in colorectal cancer cell lines would typically involve the following steps:
Conclusion
T3011 represents a promising multi-modal immunotherapy approach for the treatment of solid tumors, including colorectal cancer. Its mechanism of action, combining direct oncolysis with immune stimulation and checkpoint inhibition, has the potential to address some of the key challenges in cancer therapy. However, a detailed understanding of its specific effects on colorectal cancer cell lines at the molecular and cellular level awaits the publication of dedicated preclinical studies. The information from ongoing clinical trials will be crucial in determining its therapeutic potential in patients with colorectal cancer.
References
The Potential of T3011 in Combination Therapy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
T3011 (also known as MVR-T3011) is a genetically engineered oncolytic herpes simplex virus type 1 (oHSV-1) designed to selectively replicate in and destroy tumor cells while stimulating a robust anti-tumor immune response.[1] This next-generation oncolytic immunotherapy is armed with two key immunomodulatory payloads: human interleukin-12 (B1171171) (IL-12) and a proprietary anti-programmed cell death protein 1 (PD-1) antibody.[1][2] This multi-pronged mechanism of action makes T3011 a promising candidate for combination therapy, aiming to overcome immune resistance and enhance the efficacy of existing cancer treatments. This technical guide provides an in-depth overview of T3011's mechanism of action, summarizes key clinical findings in combination settings, and details relevant experimental protocols.
Mechanism of Action: A Tri-modal Anti-Tumor Attack
T3011's therapeutic effect is driven by three synergistic mechanisms:
-
Direct Oncolysis: T3011 is engineered for selective replication within tumor cells, leading to their direct lysis and the release of tumor-associated antigens (TAAs), damage-associated molecular patterns (DAMPs), and new viral progeny to infect adjacent cancer cells.[1]
-
IL-12 Mediated Immune Stimulation: The expression of IL-12 within the tumor microenvironment (TME) promotes the activation and proliferation of natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs).[1][2] This leads to the secretion of interferon-gamma (IFN-γ), further enhancing the anti-tumor immune response and promoting anti-angiogenic effects.[2]
-
In-situ PD-1 Blockade: The localized expression of a full-length anti-PD-1 antibody by T3011-infected tumor cells serves to block the PD-1/PD-L1 immune checkpoint pathway directly within the TME.[1][2] This alleviates T-cell exhaustion and restores the tumor-killing activity of CTLs.[2]
The combination of these actions is intended to transform an immunologically "cold" tumor into a "hot" one, thereby making it more susceptible to immune-mediated destruction.
Clinical Development and Combination Therapy
T3011 is being evaluated in multiple clinical trials as both a monotherapy and in combination with systemic immunotherapies and targeted agents across a range of solid tumors. The following sections summarize key clinical data from these studies.
T3011 in Combination with Pembrolizumab (B1139204) (Anti-PD-1 Antibody)
A Phase 1/2a clinical trial (NCT04370587) has been investigating the safety and efficacy of intratumorally administered T3011, both as a single agent and in combination with the intravenous anti-PD-1 antibody, pembrolizumab, in patients with advanced or metastatic solid tumors.[3][4]
Key Clinical Data:
| Indication | Treatment Arm | Number of Patients | Confirmed Objective Response Rate (ORR) | Disease Control Rate (DCR) | 12-month Progression-Free Survival (PFS) Rate | Key Safety Findings |
| Advanced Melanoma (post-PD-1/CTLA-4) | T3011 Monotherapy | 12 | 25.0% | 33.3% | 36.4% | Most frequent TRAEs: pyrexia, fatigue, chills, injection site pain, arthralgia, nausea, headache. No additional safety signals in combination therapy.[2] |
| Advanced Solid Tumors (crossover) | T3011 + Pembrolizumab | 6 | 1 patient achieved a partial response (PR) | - | - |
TRAEs: Treatment-Related Adverse Events
Experimental Protocol: Phase 1/2a Study of T3011 +/- Pembrolizumab (NCT04370587)
-
Study Design: This is an open-label, dose-escalation and expansion study. The Phase 1 portion utilized a 3+3 design to evaluate escalating doses of T3011 monotherapy.[4] Phase 2a evaluates T3011 as a single agent and in combination with pembrolizumab in specific tumor cohorts, including a rollover arm for patients who progress on monotherapy.[4]
-
Patient Population: Patients with pathologically confirmed recurrent or metastatic malignancies who have failed standard of care therapy.[2]
-
Treatment Regimen:
-
Monotherapy: T3011 administered via intratumoral injection at doses ranging from 1x10^6 to 5x10^7 PFU/mL every two weeks.[2]
-
Combination Therapy: A lead-in of T3011 monotherapy (1x10^6 PFU/mL every two weeks for two cycles) followed by combination therapy with T3011 and intravenous pembrolizumab every three weeks.[2]
-
-
Primary Endpoints: Safety and tolerability.[2]
-
Secondary Endpoints: Confirmed ORR, DCR, Duration of Response (DOR), PFS, Overall Survival (OS), pharmacodynamics, and pharmacokinetics.[2]
Pharmacodynamic assessments from this study have shown that T3011 can modify the tumor microenvironment. An increase in CD8+ T-cells was observed in 46.7% of all patients with available tumor tissue for analysis, and in 50% of melanoma patients.[2] Notably, two melanoma patients who achieved a partial response had a greater than 15-fold increase in CD8+ T-cells.[2]
T3011 in Combination with Toripalimab (Anti-PD-1 Antibody) and Regorafenib (B1684635) (Multi-kinase Inhibitor)
A Phase 1 clinical study (NCT06283303) is underway to evaluate the safety and efficacy of T3011 administered via hepatic artery infusion in combination with toripalimab and regorafenib in patients with liver metastases from colorectal cancer.[5]
Experimental Protocol: Phase 1 Study of T3011 + Toripalimab + Regorafenib (NCT06283303)
-
Study Design: This is a prospective, open-label, investigator-initiated clinical study with a 3+3 dose escalation design for the T3011 lead-in period.[5]
-
Patient Population: Patients with liver metastases from colorectal cancer.[5]
-
Treatment Regimen:
-
Lead-in Period: T3011 administered via hepatic artery infusion at two dose levels: 3x10^8 PFU and 1x10^9 PFU.[5]
-
Combination Period: Following the lead-in, patients receive T3011 at the determined safe dose in combination with intravenous toripalimab (80mg) and oral regorafenib (80mg once daily).[5]
-
-
Primary Endpoints: Safety and efficacy.[5]
The rationale for this combination is based on the potential for regorafenib to normalize the tumor vasculature and modulate the tumor microenvironment, which may enhance the delivery and efficacy of both T3011 and toripalimab.[6]
Visualizing the Mechanisms and Workflows
To better understand the complex interactions and experimental designs, the following diagrams have been generated using the DOT language.
Signaling Pathway of T3011's Anti-Tumor Activity
Caption: T3011's multimodal mechanism of action.
Experimental Workflow for NCT04370587
Caption: Clinical trial workflow for NCT04370587.
Conclusion
T3011 represents a novel and promising oncolytic immunotherapy with a multi-faceted mechanism of action. Early clinical data suggests that T3011, both as a monotherapy and in combination with immune checkpoint inhibitors, is well-tolerated and demonstrates encouraging anti-tumor activity in heavily pre-treated patient populations. The ability of T3011 to modulate the tumor microenvironment and induce a systemic anti-tumor immune response provides a strong rationale for its continued development in combination with various anti-cancer agents. Ongoing and future clinical studies will be crucial in further defining the therapeutic potential of T3011 in the evolving landscape of cancer immunotherapy.
References
- 1. Facebook [cancer.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. A Clinical Study of Intratumoral MVR-T3011 (T3011) Given as a Single Agent and in Combination With Intravenous Pembrolizumab in Participants With Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Efficacy and Safety of Regorafenib Combined with Toripalimab in the Third-Line and beyond Treatment of Advanced Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TP3011 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP3011 is a potent inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1] As the active metabolite of TP3076, this compound exerts its anti-tumor effects by trapping topoisomerase I on the DNA, leading to the formation of stable cleavable complexes.[1] This action impedes the normal enzymatic function of topoisomerase I, resulting in DNA single-strand breaks that can be converted into cytotoxic double-strand breaks during DNA replication. The subsequent activation of DNA damage response pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for investigating the cellular effects of this compound.
Quantitative Data Summary
This compound has demonstrated significant anti-proliferative activity across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | 0.85 | [1] |
| QG56 | Non-small Cell Lung Carcinoma | 8.5 | [1] |
| NCI-H460 | Non-small Cell Lung Carcinoma | 8.2 | [1] |
Experimental Protocols
Note: The following protocols are based on established methods for studying topoisomerase I inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions when working with this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, QG56, NCI-H460)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations for 24-48 hours) and untreated control cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration for 24 hours) and untreated control cells.
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis of DNA Damage Markers
This protocol detects the activation of key proteins in the DNA damage response pathway following this compound treatment.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration for various time points, e.g., 0, 6, 12, 24 hours) and untreated control cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATR, anti-phospho-Chk1, anti-phospho-H2A.X, anti-p53, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows for the described experimental protocols.
References
Application Notes and Protocols for the Laboratory Use of TP3011, a Potent Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of TP3011 (also known as CH0793011) in a laboratory setting. This compound is a potent small molecule inhibitor of human DNA topoisomerase I, an essential enzyme involved in resolving DNA topological stress during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to the accumulation of DNA single-strand breaks, which can be converted into lethal double-strand breaks, ultimately inducing cell death in rapidly proliferating cells. This document outlines the mechanism of action, provides quantitative data on its anti-proliferative activity, and offers detailed protocols for its application in key in vitro assays.
Mechanism of Action
This compound is the active metabolite of the prodrug TP3076. In the cellular environment, TP300 is non-enzymatically converted to TP3076, which is subsequently metabolized by aldehyde oxidase 1 (AOX1) to yield the active compound, this compound.[1] this compound exerts its cytotoxic effects by acting as a topoisomerase I "poison." It selectively binds to the transient, covalent topoisomerase I-DNA cleavage complex. This binding event prevents the re-ligation of the DNA strand, effectively trapping the enzyme on the DNA. The collision of the replication fork with this stabilized complex during the S-phase of the cell cycle leads to the formation of a double-strand break, a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis.
Signaling Pathway of Topoisomerase I Inhibition by this compound
Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.
Quantitative Data
This compound has demonstrated potent anti-proliferative activity across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | 72 | 0.85 | [1] |
| QG56 | Non-Small Cell Lung Carcinoma | 72 | 8.5 | [1] |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 72 | 8.2 | [1] |
Experimental Protocols
Handling and Storage of this compound
-
Storage: Store the solid compound at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Stability: The stability of this compound in aqueous solutions at physiological pH has not been extensively reported. It is advisable to prepare fresh dilutions in cell culture medium from the DMSO stock for each experiment.
In Vitro Topoisomerase I DNA Relaxation Assay
This assay biochemically assesses the inhibitory effect of this compound on the catalytic activity of topoisomerase I. The principle is based on the differential migration of supercoiled and relaxed plasmid DNA in an agarose (B213101) gel.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Topoisomerase I reaction buffer
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
DNA loading dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
37°C incubator
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Protocol:
-
Prepare the reaction mixture on ice in a microcentrifuge tube:
-
1 µL 10X Topoisomerase I reaction buffer
-
0.5 µg supercoiled plasmid DNA
-
Serial dilutions of this compound (or DMSO as vehicle control)
-
Nuclease-free water to a final volume of 9 µL.
-
-
Add 1 µL of human Topoisomerase I enzyme to the reaction mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of DNA loading dye containing SDS.
-
Load the samples onto a 1% agarose gel in 1X TAE buffer.
-
Run the gel at a constant voltage until the dye fronts have sufficiently separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Expected Results:
-
No enzyme control: A single band corresponding to supercoiled DNA.
-
Enzyme + vehicle control: A band corresponding to relaxed DNA, which migrates slower than supercoiled DNA.
-
Enzyme + this compound: A dose-dependent inhibition of DNA relaxation, indicated by the persistence of the supercoiled DNA band.
Experimental Workflow for DNA Relaxation Assay
Caption: Workflow for the in vitro DNA relaxation assay.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the dose-dependent cytotoxic effect of this compound on cultured cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, QG56, NCI-H460)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay kit
-
Plate reader (spectrophotometer or luminometer)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and no-treatment control wells.
-
Incubate the plate for 72 hours in a humidified incubator.
-
After the incubation period, add the cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (MTT) or signal stabilization (CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Applications in Drug Development
This compound serves as a valuable tool for researchers in oncology and drug development. Its applications include:
-
Target validation: Studying the cellular consequences of topoisomerase I inhibition.
-
Compound screening: Serving as a reference compound in screens for novel topoisomerase I inhibitors.
-
Mechanism of action studies: Investigating the interplay between DNA repair pathways and topoisomerase I-mediated DNA damage.
-
Combination therapy studies: Evaluating the synergistic effects of this compound with other anti-cancer agents, such as PARP inhibitors or checkpoint inhibitors.
These application notes and protocols are intended to provide a starting point for the laboratory use of this compound. Researchers should optimize the experimental conditions based on their specific cell lines and assay systems.
References
Application Notes and Protocols for TP3011 in In Vitro Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TP3011 is a potent inhibitor of Topoisomerase I, a critical enzyme involved in DNA replication, transcription, and recombination. By stabilizing the Topoisomerase I-DNA cleavage complex, this compound induces DNA single and double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for investigating the in vitro activity of this compound, including assessment of cell viability, analysis of DNA damage markers, and evaluation of apoptotic pathways.
Data Presentation
The inhibitory activity of this compound has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values following a 72-hour treatment period are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 0.85[1] |
| QG56 | Lung Carcinoma | 8.5[1] |
| NCI-H460 | Non-Small Cell Lung Cancer | 8.2[1] |
Signaling Pathway
This compound exerts its cytotoxic effects by targeting Topoisomerase I, leading to the activation of the DNA damage response (DDR) pathway and subsequent apoptosis.
Caption: this compound-induced DNA damage response and apoptotic signaling pathway.
Experimental Protocols
The following are detailed protocols for the in vitro characterization of this compound.
Experimental Workflow
References
TP3011 Application in Xenograft Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP3011, the active metabolite of the prodrug TP3076, is a potent topoisomerase I inhibitor demonstrating significant anti-proliferative activity in vitro against a range of human cancer cell lines. This document provides a summary of the available preclinical data on this compound, outlines its mechanism of action, and presents generalized protocols for the evaluation of its anti-tumor efficacy in xenograft mouse models. While specific in vivo studies on this compound in xenograft models are not publicly available, this guide offers a framework for researchers to design and execute such studies based on the compound's known characteristics and standard xenograft methodologies.
Introduction to this compound
This compound is a small molecule that functions as a potent inhibitor of topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to the accumulation of single-strand DNA breaks, which can subsequently be converted to cytotoxic double-strand breaks, ultimately inducing cancer cell death.[1] this compound is the active form of the prodrug TP3076.[1]
Mechanism of Action: Topoisomerase I Inhibition
The mechanism of action of this compound centers on its interaction with the topoisomerase I-DNA complex.
Caption: this compound stabilizes the topoisomerase I-DNA complex, leading to DNA damage and apoptosis.
In Vitro Anti-Proliferative Activity
This compound has demonstrated potent cytotoxic effects against various human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Cancer | 0.85 | [1] |
| QG56 | Non-Small Cell Lung Carcinoma | 8.5 | [1] |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 8.2 | [1] |
Application in Xenograft Mouse Models: A Proposed Framework
While specific studies detailing the use of this compound in xenograft mouse models are not available in the public domain, a standard experimental workflow can be proposed for evaluating its in vivo anti-tumor activity.
Caption: Proposed experimental workflow for a this compound xenograft study.
Detailed Experimental Protocols (Generalized)
The following are generalized protocols that can be adapted for a specific study design.
Cell Line Culture and Preparation
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116) in appropriate media and conditions as recommended by the supplier.
-
Cell Viability: Prior to implantation, ensure cell viability is >95% using a method such as trypan blue exclusion.
-
Cell Pellet Preparation: Harvest cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend the cell pellet in a suitable medium (e.g., PBS or Matrigel) at the desired concentration for injection.
Xenograft Implantation
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks of age.
-
Implantation: Subcutaneously inject the prepared cancer cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Establishment: Monitor mice for tumor formation. Caliper measurements should be taken regularly to determine tumor volume.
Treatment Protocol
-
Tumor Growth: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing Preparation: Prepare this compound in a suitable vehicle for administration. The formulation will depend on the route of administration (e.g., intravenous, intraperitoneal, or oral).
-
Administration: Administer this compound and the vehicle control to the respective groups according to the planned dosing schedule and route.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.
Endpoint and Data Analysis
-
Study Termination: The study can be terminated when tumors in the control group reach a specified size, or at a predetermined time point.
-
Data Collection: At the endpoint, collect tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Statistical Analysis: Analyze the tumor growth data to determine the statistical significance of any anti-tumor effects of this compound compared to the control group.
Conclusion and Future Directions
This compound is a promising topoisomerase I inhibitor with demonstrated potent in vitro anti-cancer activity. The successful application of this compound in xenograft mouse models will be a critical step in its preclinical development. Future in vivo studies are necessary to establish its anti-tumor efficacy, pharmacokinetic and pharmacodynamic profiles, and overall safety. The protocols and information provided herein offer a foundational guide for researchers to pursue these essential investigations.
References
Application Notes and Protocols for Testing TP3011 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP3011 is a potent inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1] By targeting topoisomerase I, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound. The described assays are designed to assess the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effects on cell cycle progression. The data generated from these assays will provide a comprehensive profile of this compound's cellular mechanism of action.
Mechanism of Action: this compound Signaling Pathways
This compound, as a topoisomerase I inhibitor, stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks that can be converted to double-strand breaks during DNA replication.[4][5] This DNA damage triggers a cellular response orchestrated by a complex network of signaling pathways. The ultimate fate of the cell—survival or apoptosis—is determined by the balance between pro-survival and pro-apoptotic signals.
The DNA damage induced by this compound activates DNA damage response (DDR) kinases such as ATM and ATR.[6][7] These kinases, in turn, activate downstream effectors including the Chk2, c-Abl, and SAPK/JNK pathways, which promote apoptosis.[4][6][7] Concurrently, the cell may activate survival pathways, such as the PI3K/Akt/mTOR pathway, in an attempt to repair the damage and evade cell death.[6][8][9] The tumor suppressor protein p53 also plays a crucial role in this process by inducing cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiating apoptosis.[6] Inhibition of topoisomerase I can lead to a G2/M phase cell cycle arrest, preventing cells with damaged DNA from proceeding through mitosis.[2]
Figure 1: this compound Mechanism of Action.
Data Presentation
Quantitative data from the following assays should be summarized in tables for clear comparison of dose-dependent effects of this compound.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| HCT116 | Colorectal Carcinoma | 0.85 |
| QG56 | Non-Small Cell Lung Carcinoma | 8.5 |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 8.2 |
| Data presented are example values based on published literature for this compound.[1] Actual results may vary depending on experimental conditions. |
Table 2: Induction of Apoptosis by this compound in HCT116 Cells
| This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| This is a template table; researchers should populate it with their experimental data. |
Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| This compound Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| This is a template table; researchers should populate it with their experimental data. |
Experimental Protocols
The following are detailed protocols for key cell-based assays to determine the efficacy of this compound.
Cell Viability Assay (WST-1 Assay)
This assay measures the metabolic activity of viable cells to determine the anti-proliferative effect of this compound.
Figure 2: Cell Viability Assay Workflow.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom microplates
-
WST-1 cell proliferation reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a significant color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Figure 3: Apoptosis Assay Workflow.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound or vehicle control.
-
Incubate for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Figure 4: Cell Cycle Analysis Workflow.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound or vehicle control.
-
Incubate for 24 hours.
-
Harvest the cells.
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 5. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TP3011: A Potent Topoisomerase I Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
TP3011, also identified as CH0793011, is a highly potent, small molecule inhibitor of human topoisomerase I, an essential enzyme that alleviates torsional strain in DNA during replication and transcription. As an active metabolite of TP3076, this compound exerts its anticancer effects by trapping the topoisomerase I-DNA cleavage complex. This action prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. The collision of replication forks with these stabilized complexes converts them into cytotoxic double-strand breaks, which subsequently trigger DNA damage response pathways, cell cycle arrest, and apoptosis.[1] this compound has demonstrated significant anti-proliferative activity in vitro against a variety of human cancer cell lines, with IC50 values in the sub-nanomolar to nanomolar range, making it a compound of interest for cancer research and drug development.[1]
Data Presentation
Solubility Profile of this compound
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions and experimental assays. The following table summarizes the available solubility data. For experimental purposes, it is recommended to prepare a concentrated stock solution in DMSO, which can then be serially diluted into aqueous buffers or cell culture media.
| Solvent | Solubility | Recommendations for Preparation |
| DMSO | ≥ 23.73 mg/mL | Prepare stock solutions in DMSO. Gentle warming to 37°C and sonication can aid in dissolution. |
| Ethanol | < 1 mg/mL | Not recommended as a primary solvent for creating stock solutions due to low solubility. |
| Water | Insoluble | Avoid direct dissolution in water. Dilute DMSO stock solutions carefully into aqueous solutions to prevent precipitation. |
Note: Solubility data is often compound-specific and can vary based on purity, temperature, and other factors. Always refer to the manufacturer's certificate of analysis for the most accurate information.
In Vitro Efficacy: Anti-proliferative Activity
This compound exhibits potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values following a 72-hour treatment period are detailed below.[1]
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 0.85 |
| QG56 | Lung Carcinoma | 8.5 |
| NCI-H460 | Non-Small Cell Lung Cancer | 8.2 |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol provides a standard procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 474.51 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored or light-protecting vials
-
Calibrated analytical balance and weighing paper
-
Sterile, calibrated pipettes and tips
-
Vortex mixer and sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.745 mg of this compound powder.
-
Dissolution: Aseptically add the weighed this compound to a sterile vial. Add 1 mL of sterile DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for several minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage.
Protocol for In Vitro Cell Viability (MTT) Assay
This protocol outlines a method to determine the IC50 of this compound in a selected cancer cell line using a colorimetric MTT assay.
Materials:
-
Adherent cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
10 mM this compound stock solution in DMSO
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Plate 5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Gently agitate the plate for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using a suitable software.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.
Experimental Workflow for this compound Preparation and In Vitro Testing
Caption: General workflow for this compound stock preparation and cell viability assay.
References
Application Note: Western Blot Analysis of γH2AX Induction to Confirm Cellular Target Engagement of the Topoisomerase I Inhibitor TP3011
Summary
This document provides a detailed protocol for assessing the cellular target engagement of TP3011, a potent Topoisomerase I (Top1) inhibitor.[1] Target engagement is confirmed by quantifying the dose-dependent increase of phosphorylated Histone H2AX (γH2AX), a sensitive biomarker for DNA double-strand breaks induced by Top1 inhibitors. The protocol outlines the cell culture, drug treatment, protein extraction, and Western blot procedures necessary to measure this pharmacodynamic marker.
Introduction
Topoisomerase I (Top1) is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This compound is a potent small molecule inhibitor that targets Top1.[1] It exerts its cytotoxic effect by trapping the covalent Top1-DNA cleavage complex (Top1cc). This stabilization of the Top1cc prevents the re-ligation of the DNA strand, leading to the formation of lethal DNA double-strand breaks when the replication fork collides with the complex.
The cellular response to DNA double-strand breaks involves the activation of the DNA Damage Response (DDR) pathway. A key early event in this cascade is the rapid and extensive phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. The accumulation of γH2AX serves as a robust and quantifiable pharmacodynamic biomarker for the activity of Top1 inhibitors. This application note details a Western blot-based method to measure the increase in γH2AX levels in cancer cells following treatment with this compound, thereby confirming its cellular target engagement.
Principle of the Assay
The assay quantifies the level of γH2AX protein as a direct indicator of this compound activity within the cell. This compound binds to the Top1-DNA complex, inhibiting the re-ligation step and trapping the complex. This leads to DNA strand breaks, which activate ataxia telangiectasia mutated (ATM) and Rad3-related (ATR) kinases. These kinases then phosphorylate H2AX at thousands of sites flanking the DNA break. By performing a Western blot with antibodies specific to γH2AX, total H2AX, and a loading control, the dose-dependent engagement of this compound with its target can be quantitatively assessed.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for this compound and the experimental workflow for the Western blot analysis.
Caption: Mechanism of this compound-induced γH2AX formation.
Caption: Western blot workflow for γH2AX detection.
Materials and Reagents
-
Cell Line: HCT116 (human colorectal carcinoma) or other sensitive cancer cell line.
-
Culture Medium: McCoy's 5A Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: 15% Tris-Glycine polyacrylamide gels, Laemmli sample buffer.
-
Transfer: PVDF membrane, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Histone H2AX (Ser139) (γH2AX)
-
Rabbit anti-Histone H2AX (Total H2AX)
-
Mouse anti-GAPDH or anti-β-actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Experimental Protocols
Cell Culture and this compound Treatment
-
Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0 (vehicle control, DMSO), 0.1, 1, 10, 100, and 1000 nM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a fixed period, typically 2 to 6 hours, at 37°C.
Protein Extraction and Quantification
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
SDS-PAGE and Western Transfer
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Confirm efficient transfer by Ponceau S staining.
Immunoblotting and Detection
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against γH2AX (e.g., 1:1000 dilution) in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000) in 5% milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL detection reagent and capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Reprobing: To ensure accurate normalization, the same membrane should be stripped and re-probed for Total H2AX and then for a loading control (GAPDH or β-actin). Follow a standard stripping protocol before re-blocking and incubating with the next primary antibody.
Data Presentation and Analysis
The band intensities from the Western blot images are quantified using densitometry software (e.g., ImageJ). The target engagement of this compound is determined by the normalized γH2AX signal.
Analysis Steps:
-
Quantify the band intensity for γH2AX, Total H2AX, and GAPDH for each lane.
-
Normalize the γH2AX signal to the Total H2AX signal to account for any variations in H2AX protein levels.
-
Further normalize this ratio to the GAPDH signal to correct for loading differences.
-
Normalized Signal = (γH2AX Intensity / Total H2AX Intensity) / GAPDH Intensity
-
-
Plot the normalized signal against the log of the this compound concentration and fit a dose-response curve to calculate the EC₅₀ value.
Table 1: Hypothetical Quantitative Western Blot Data
| This compound Conc. (nM) | γH2AX Intensity | Total H2AX Intensity | GAPDH Intensity | γH2AX / Total H2AX Ratio | Fold Change (vs. Vehicle) |
| 0 (Vehicle) | 1,500 | 50,000 | 95,000 | 0.030 | 1.0 |
| 0.1 | 4,800 | 51,000 | 96,000 | 0.094 | 3.1 |
| 1 | 25,000 | 49,000 | 94,000 | 0.510 | 17.0 |
| 10 | 65,000 | 50,500 | 95,500 | 1.287 | 42.9 |
| 100 | 88,000 | 48,500 | 93,000 | 1.814 | 60.5 |
| 1000 | 91,000 | 49,500 | 94,500 | 1.838 | 61.3 |
From this data, an EC₅₀ (the concentration at which 50% of the maximal effect is observed) can be calculated, providing a quantitative measure of this compound potency in cells.
Conclusion
This application note provides a comprehensive method for evaluating the cellular target engagement of the Topoisomerase I inhibitor, this compound. By quantifying the dose-dependent increase in the DNA damage biomarker γH2AX via Western blot, researchers can effectively confirm that this compound is engaging its intended target and initiating the expected downstream biological cascade. This assay is a critical tool for the characterization and preclinical development of Top1-targeting therapeutics.
References
Application Notes and Protocols for Flow Cytometry Analysis of TP3011 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
TP3011 is a potent topoisomerase I inhibitor, an active metabolite of CH-0793076, which has demonstrated sub-nanomolar efficacy against various cancer cell lines.[1] Its mechanism of action, the inhibition of topoisomerase I, leads to DNA strand breaks, ultimately inducing apoptosis and cell cycle arrest in rapidly dividing cancer cells. Flow cytometry is an indispensable tool for elucidating the cellular response to treatment with compounds like this compound.[2][3] This document provides detailed protocols for analyzing apoptosis and cell cycle distribution in this compound-treated cells using flow cytometry.
Key Cellular Responses to this compound Treatment
-
Apoptosis: The induction of programmed cell death is a primary mechanism of many anticancer agents. Flow cytometry can quantify the extent of apoptosis.
-
Cell Cycle Arrest: Disruption of the cell cycle is another key outcome of topoisomerase I inhibition. Flow cytometric analysis of DNA content reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4][5]
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol facilitates the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for Apoptosis Detection.
Materials
-
This compound
-
Appropriate cell line and culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Methodology
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates to ensure they are in the exponential growth phase at the time of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).[1]
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cells into centrifuge tubes.
-
Adherent cells: Carefully collect the culture medium (which contains apoptotic, floating cells). Wash the adherent cells with PBS and detach them using a gentle cell dissociation agent (e.g., Trypsin-EDTA). Combine the detached cells with the previously collected medium.[6][7]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
Data Presentation
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (1 nM) | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 0.9 |
| This compound (10 nM) | 60.3 ± 4.5 | 25.4 ± 2.8 | 14.3 ± 1.7 |
| This compound (100 nM) | 25.1 ± 5.2 | 48.7 ± 3.9 | 26.2 ± 2.5 |
Data are representative and should be generated from at least three independent experiments.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for Cell Cycle Analysis.
Materials
-
This compound
-
Appropriate cell line and culture medium
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Methodology
-
Cell Seeding and Treatment:
-
Follow the same procedure as described in Protocol 1, step 1.
-
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[4]
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several days.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Gate on single cells to exclude doublets and aggregates.[9]
-
The data can be analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase.[5][10]
-
Data Presentation
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 ± 3.2 | 28.1 ± 1.9 | 16.5 ± 1.5 |
| This compound (1 nM) | 58.2 ± 2.9 | 25.3 ± 2.1 | 16.5 ± 1.3 |
| This compound (10 nM) | 45.1 ± 3.8 | 15.6 ± 2.5 | 39.3 ± 3.1 |
| This compound (100 nM) | 30.7 ± 4.1 | 8.9 ± 1.8 | 60.4 ± 4.7 |
Data are representative and should be generated from at least three independent experiments.
Conclusion
These protocols provide a robust framework for assessing the cellular effects of this compound. The analysis of apoptosis and cell cycle distribution by flow cytometry offers quantitative insights into the compound's mechanism of action, which is critical for preclinical drug development and mechanistic studies. Researchers should optimize parameters such as cell density, treatment duration, and antibody/dye concentrations for their specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flow Cytometry Protocol | Abcam [abcam.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. benchchem.com [benchchem.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes: Immunohistochemical Staining of [Target Protein (TP3011)] in Tissue
For Research Use Only
Introduction
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of a specific protein within the cellular components of a tissue sample. This method relies on the highly specific binding of an antibody to its corresponding antigen in situ. By leveraging a detection system that generates a colored product, IHC allows for the qualitative and semi-quantitative analysis of protein expression, providing crucial insights into biological processes and disease states. These application notes provide a detailed protocol for the detection of [Target Protein (TP3011)] in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Principle of the Assay
The protocol employs an indirect IHC method. A primary antibody, specific to [Target Protein (this compound)], is applied to the tissue section and binds to the target antigen. Subsequently, a secondary antibody, which is conjugated to an enzyme such as horseradish peroxidase (HRP), is added. This secondary antibody binds to the primary antibody. Finally, a chromogenic substrate (e.g., 3,3'-Diaminobenzidine, DAB) is introduced. The HRP enzyme catalyzes the conversion of the substrate into a colored, insoluble precipitate at the site of antigen expression. The tissue is then counterstained, typically with hematoxylin, to visualize cellular nuclei, providing anatomical context to the antigen signal.
Specimen Handling and Preparation
For optimal results, tissue should be fixed in 10% neutral buffered formalin (NBF) immediately after collection for a duration of 18-24 hours. Over-fixation or under-fixation can lead to epitope masking or poor tissue morphology, respectively. Following fixation, tissues should be processed through a series of graded alcohols and xylene before being embedded in paraffin (B1166041) wax. Sections should be cut at 4-5 µm thickness and mounted on positively charged slides.
Antigen Retrieval
Fixation can create chemical cross-links that mask the antigenic epitope of [Target Protein (this compound)], preventing antibody binding. Antigen retrieval is a critical step to unmask these epitopes. The optimal method depends on the target protein and antibody.
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method and involves heating the tissue sections in a retrieval buffer (e.g., Citrate or Tris-EDTA). The choice of buffer and pH should be optimized for the specific primary antibody.
-
Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like Proteinase K or Trypsin to digest cross-links. PIER is harsher and may damage tissue morphology, but it can be effective for certain epitopes.
Controls and Validation
To ensure the specificity and validity of the staining, the following controls are essential:
-
Positive Control: A tissue section known to express [Target Protein (this compound)] should be included to confirm that the protocol and reagents are working correctly.
-
Negative Control: A tissue section known to not express [Target Protein (this compound)] should be included to check for non-specific signal.
-
Isotype Control: The primary antibody is replaced with a non-immune immunoglobulin of the same isotype and at the same concentration to differentiate specific antigen staining from non-specific Fc receptor binding or other background signals.
Diagram of the Immunohistochemistry Workflow
Application Notes and Protocols for In Vivo Imaging of TP-3011
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-3011 is a potent topoisomerase I inhibitor and the active metabolite of TP-3076, which is derived from the prodrug TP-300.[1][2][3] Topoisomerase I inhibitors are a critical class of anticancer agents that function by trapping the topoisomerase I-DNA covalent complex, leading to DNA single-strand breaks, which are then converted to double-strand breaks during DNA replication, ultimately inducing cell cycle arrest and apoptosis.[4][5] The development and evaluation of such compounds necessitate robust preclinical models to assess their pharmacokinetics, pharmacodynamics, and efficacy in a living organism. In vivo imaging techniques provide a non-invasive, longitudinal, and quantitative approach to understanding the behavior of drug candidates like TP-3011 in real-time.[6]
These application notes provide an overview and detailed protocols for utilizing common in vivo imaging modalities to study the biodistribution, target engagement, and therapeutic efficacy of TP-3011 in preclinical cancer models.
Signaling Pathway Context: Topoisomerase I Inhibition and DNA Damage Response
TP-3011 exerts its cytotoxic effects by inducing DNA damage. A critical survival pathway often activated in cancer cells in response to genotoxic stress is the PI3K/Akt pathway.[7][8][9][10][11] Understanding the interplay between TP-3011-induced DNA damage and this survival pathway can provide insights into potential mechanisms of resistance and guide the development of combination therapies. In vivo imaging can be employed to monitor the activity of this pathway in response to treatment.
Caption: TP-3011 inhibits the Topoisomerase I-DNA complex, leading to DNA damage and apoptosis, while also potentially activating the pro-survival PI3K/Akt pathway.
Optical Imaging for Biodistribution and Tumor Growth Monitoring
Optical imaging, encompassing bioluminescence (BLI) and fluorescence (FLI) imaging, is a highly sensitive and cost-effective method for tracking tumor progression and the biodistribution of fluorescently-labeled drugs in small animal models.[12]
Application: Monitoring Tumor Burden with Bioluminescence Imaging (BLI)
BLI is ideal for longitudinally and non-invasively monitoring tumor growth and metastasis. This requires the use of cancer cell lines that are genetically engineered to express a luciferase enzyme.
-
Cell Line Preparation: Utilize a cancer cell line (e.g., HCT116 colorectal cancer) stably expressing firefly luciferase.[2]
-
Animal Model: Implant 1x10^6 luciferase-expressing cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., NU/NU mice).[13][14]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into vehicle control and TP-3011 treatment groups. Administer TP-3011 systemically (e.g., intravenously or intraperitoneally) according to the desired dosing schedule.
-
Image Acquisition:
-
Anesthetize mice using isoflurane.[14]
-
Administer D-luciferin substrate (150 mg/kg) via intraperitoneal injection.[12]
-
Wait 10-15 minutes for substrate distribution.
-
Place the mouse in a light-tight imaging chamber (e.g., IVIS Spectrum).[14]
-
Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on signal intensity.
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor area.
-
Quantify the light emission as total flux (photons/second).
-
Monitor tumor growth over time by comparing the bioluminescent signal between treatment and control groups.
-
Application: Assessing Drug Biodistribution with Fluorescence Imaging (FLI)
To visualize where TP-3011 accumulates in the body, it can be conjugated to a near-infrared (NIR) fluorescent dye. NIR dyes are preferred for in vivo applications due to their deep tissue penetration and low autofluorescence.[15]
-
Probe Preparation: Conjugate TP-3011 to a NIR fluorescent dye (e.g., Cy7 or Alexa Fluor 750).
-
Animal Model: Use tumor-bearing mice as described in the BLI protocol.
-
Probe Administration: Inject the fluorescently-labeled TP-3011 intravenously into the mice.
-
Image Acquisition:
-
Anesthetize the mice at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
-
Place the mice in a fluorescence imaging system.
-
Acquire images using the appropriate excitation and emission filters for the chosen NIR dye.
-
-
Data Analysis:
-
Draw ROIs over the tumor and major organs (e.g., liver, kidneys, spleen).
-
Quantify the average radiant efficiency in each ROI.
-
Calculate the tumor-to-background or tumor-to-organ ratio to assess specific accumulation.
-
At the final time point, organs can be explanted and imaged ex vivo to confirm in vivo findings.
-
Positron Emission Tomography (PET) for Metabolic Response
PET is a highly sensitive and quantitative imaging modality that can assess the metabolic activity of tumors. [18F]-Fluorodeoxyglucose (18F-FDG) is a commonly used PET tracer that measures glucose uptake, a hallmark of cancer.[6][16][17] A reduction in 18F-FDG uptake can be an early indicator of therapeutic response.
Application: Measuring Tumor Metabolic Response to TP-3011
This protocol aims to determine if TP-3011 treatment leads to a decrease in the metabolic activity of tumors, indicating a therapeutic effect.
Caption: Workflow for conducting a preclinical 18F-FDG PET/CT imaging study in tumor-bearing mice.
-
Animal Model: Use tumor-bearing mice with established tumors (100-150 mm³).
-
Baseline Imaging:
-
Fast mice for 6-8 hours prior to imaging to reduce background glucose levels.[18]
-
Keep mice warm (e.g., on a heating pad at 37°C) before and during uptake to minimize 18F-FDG uptake in brown adipose tissue.[16][18]
-
Anesthetize the mouse with isoflurane.
-
Administer ~200 µCi of 18F-FDG via tail vein injection.[16]
-
Allow for a 60-minute uptake period while maintaining anesthesia and warmth.
-
Perform a 10-20 minute PET scan, followed by a CT scan for anatomical co-registration.
-
-
Treatment: Following the baseline scan, begin the treatment regimen with TP-3011.
-
Follow-up Imaging: Repeat the 18F-FDG PET/CT scan at one or more time points after the initiation of therapy (e.g., after 3 days and 7 days) to assess changes in tumor metabolism.
-
Data Analysis:
-
Reconstruct PET images and co-register them with the CT data.
-
Draw ROIs on the tumors, guided by the CT images.
-
Calculate the tracer uptake, commonly expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Compare the change in 18F-FDG uptake from baseline to post-treatment time points between the TP-3011 and vehicle control groups.
-
Data Presentation
Quantitative data from in vivo imaging studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups and over time.
Table 1: Tumor Burden Measured by Bioluminescence Imaging (BLI)
| Treatment Group | Day 0 (photons/sec) | Day 7 (photons/sec) | Day 14 (photons/sec) | % Change (Day 0 to 14) |
| Vehicle Control | 1.5 x 10⁶ (± 0.3 x 10⁶) | 8.2 x 10⁶ (± 1.1 x 10⁶) | 2.5 x 10⁷ (± 0.5 x 10⁷) | +1567% |
| TP-3011 (10 mg/kg) | 1.6 x 10⁶ (± 0.4 x 10⁶) | 2.1 x 10⁶ (± 0.5 x 10⁶) | 3.5 x 10⁶ (± 0.8 x 10⁶) | +119% |
| TP-3011 (20 mg/kg) | 1.4 x 10⁶ (± 0.3 x 10⁶) | 1.1 x 10⁶ (± 0.2 x 10⁶) | 0.9 x 10⁶ (± 0.2 x 10⁶) | -36% |
Data are presented as mean (± standard deviation).
Table 2: Biodistribution of NIR-Labeled TP-3011 at 24 Hours Post-Injection
| Organ | Average Radiant Efficiency (p/s/cm²/sr)/(µW/cm²) | Tumor-to-Organ Ratio |
| Tumor | 8.5 x 10⁸ (± 1.2 x 10⁸) | - |
| Muscle | 1.1 x 10⁸ (± 0.2 x 10⁸) | 7.7 |
| Liver | 5.2 x 10⁸ (± 0.9 x 10⁸) | 1.6 |
| Kidneys | 3.4 x 10⁸ (± 0.6 x 10⁸) | 2.5 |
| Spleen | 2.0 x 10⁸ (± 0.4 x 10⁸) | 4.3 |
Data are presented as mean (± standard deviation).
Table 3: Tumor Metabolic Activity Measured by 18F-FDG PET
| Treatment Group | Baseline SUVmax | Day 7 Post-Treatment SUVmax | % Change from Baseline |
| Vehicle Control | 3.1 (± 0.5) | 3.5 (± 0.6) | +12.9% |
| TP-3011 (20 mg/kg) | 3.3 (± 0.4) | 1.8 (± 0.3) | -45.5% |
Data are presented as mean (± standard deviation).
Conclusion
In vivo imaging techniques are indispensable tools for the preclinical evaluation of novel anticancer agents like TP-3011. Optical imaging provides a high-throughput method for assessing biodistribution and therapeutic efficacy by monitoring tumor growth, while PET imaging offers quantitative insights into the metabolic response of tumors to treatment. The protocols outlined here provide a framework for researchers to design and execute robust in vivo imaging studies to advance the development of TP-3011 and other Topoisomerase I inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Phase I study of TP300 in patients with advanced solid tumors with pharmacokinetic, pharmacogenetic and pharmacodynamic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theclarklab.org [theclarklab.org]
- 7. Molecular mechanisms involved in DNA repair in human cancers: An overview of PI3k/Akt signaling and PIKKs crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectralinvivo.com [spectralinvivo.com]
- 14. Video: In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum [jove.com]
- 15. Promising Approach for Optimizing In Vivo Fluorescence Imaging in a Tumor Mouse Model: Precision in Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Utilizing 18F-FDG PET/CT Imaging and Quantitative Histology to Measure Dynamic Changes in the Glucose Metabolism in Mouse Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Troubleshooting TP3011 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with TP3011 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a hydrophobic molecule with low intrinsic solubility in aqueous buffers. It is classified as practically insoluble in water.[1] A stock solution should first be prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).
Q2: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous experimental buffer?
A2: Precipitation is common when a concentrated stock of this compound in an organic solvent is diluted into an aqueous solution. This occurs because the drastic change in solvent polarity reduces the solubility of the hydrophobic this compound, causing it to crash out of solution. High salt concentrations in the buffer can also contribute to this "salting out" effect.[2]
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
A3: No, direct dissolution in aqueous buffers is not recommended due to this compound's inherent hydrophobicity.[2] A concentrated stock solution in an organic solvent such as DMSO must be prepared first.
Q4: What is the recommended solvent for preparing a this compound stock solution?
A4: High-purity, anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution of this compound. It is crucial to use fresh DMSO, as it can absorb moisture, which will reduce the solubility of this compound.[2]
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term stability (up to one year), store at -80°C. For shorter periods (up to one month), storage at -20°C is acceptable.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Issue 1: this compound precipitates immediately upon dilution of the DMSO stock into an aqueous buffer.
-
Cause A: High Final Concentration: The final concentration of this compound in the aqueous solution may be above its solubility limit.
-
Solution: Decrease the final working concentration of this compound. If a higher concentration is necessary, consider using a formulation with co-solvents.
-
-
Cause B: High Percentage of Organic Solvent: The percentage of DMSO in the final aqueous solution might be too high, affecting buffer stability.
-
Solution: Ensure the final concentration of DMSO is kept to a minimum, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent toxicity.[2]
-
-
Cause C: Improper Mixing Technique: Adding the aqueous buffer directly to the small volume of this compound stock can create localized areas of high concentration, leading to precipitation.
-
Solution: Add the this compound stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion helps prevent localized over-saturation.[2]
-
Issue 2: The prepared this compound working solution is cloudy or contains visible particulates.
-
Cause A: Poor Quality DMSO: The DMSO used to prepare the stock solution may have absorbed water.
-
Solution: Always use fresh, anhydrous, high-purity DMSO to prepare stock solutions.[2]
-
-
Cause B: Buffer Incompatibility: Certain buffer components may interact with this compound, reducing its solubility.
-
Solution: Test the solubility of this compound in a small volume of your buffer before preparing a large volume. Consider alternative buffer systems if necessary.
-
Issue 3: Loss of this compound activity in the experiment despite appearing soluble.
-
Cause A: Adsorption to Plasticware: Hydrophobic compounds like this compound can adsorb to the surface of common plastic labware, reducing the effective concentration in your experiment.
-
Solution: Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before transferring can also help mitigate this issue.
-
-
Cause B: Aggregation: this compound may be forming small, inactive aggregates in the aqueous solution that are not visibly precipitated.
-
Solution: Briefly sonicate the final working solution to help break up small aggregates. The inclusion of a carrier protein like bovine serum albumin (BSA) in the final medium can also help maintain the solubility of hydrophobic compounds.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| DMSO | > 50 |
| Ethanol | 10-20 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent (v/v %) | This compound Concentration (µM) causing precipitation |
| 0.1% DMSO | 5 |
| 0.5% DMSO | 25 |
| 1% Ethanol | 10 |
| 5% PEG400 | 50 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot into smaller volumes in low-adhesion microcentrifuge tubes.
-
Store at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
-
Materials: 10 mM this compound in DMSO, aqueous buffer (e.g., PBS), vortex mixer.
-
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
Place the desired volume of aqueous buffer in a tube.
-
While continuously vortexing the aqueous buffer, add the required volume of the 10 mM this compound stock solution dropwise to achieve the final desired concentration.
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway for this compound as a RAF kinase inhibitor.
References
Technical Support Center: Overcoming TP3011 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential resistance to TP3011, a potent topoisomerase I inhibitor, in cell lines. The information provided is based on established mechanisms of resistance to other topoisomerase I inhibitors and offers guidance on how to investigate and potentially overcome resistance to this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the active metabolite of CH-0793076 and functions as a potent topoisomerase I inhibitor, equipotent to SN38.[1] Its primary mechanism of action involves stabilizing the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of single-strand breaks induced by topoisomerase I during DNA replication and transcription, leading to the accumulation of DNA double-strand breaks and subsequent cancer cell apoptosis.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to topoisomerase I inhibitors like this compound can arise through several mechanisms. Based on preclinical studies with other drugs in this class, potential resistance mechanisms include:
-
Alterations in Topoisomerase I:
-
Mutations: Point mutations in the TOP1 gene can alter the drug-binding site, reducing the affinity of this compound for the topoisomerase I-DNA complex.[2]
-
Reduced Expression: Decreased levels of topoisomerase I protein mean there are fewer targets for this compound to engage, leading to diminished efficacy.
-
Altered Localization: Changes in the subcellular localization of topoisomerase I, such as its exclusion from the nucleus, can prevent it from interacting with DNA and, consequently, with this compound.[2]
-
-
Increased Drug Efflux:
-
ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and limiting its ability to reach its target.[1]
-
-
Enhanced DNA Damage Repair:
-
Upregulation of DNA repair pathways can efficiently resolve the DNA lesions caused by this compound, thereby promoting cell survival.
-
-
Activation of Pro-survival Signaling Pathways:
-
Activation of pathways like autophagy can help cancer cells endure the stress induced by this compound treatment, contributing to resistance.[3]
-
Q3: How can I determine if my cell line has developed resistance to this compound?
The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. You can determine the IC50 of this compound in your parental (sensitive) cell line and compare it to the IC50 in your suspected resistant cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®). A substantial fold-increase in the IC50 value is a strong indicator of acquired resistance.
Troubleshooting Guide
This guide provides a structured approach to identifying the cause of suspected this compound resistance and suggests potential strategies to overcome it.
Problem: Decreased cell death or growth inhibition observed with this compound treatment.
Workflow for Investigating this compound Resistance
Caption: A step-by-step workflow for troubleshooting this compound resistance.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[4][5]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Sterile cell culture plates, flasks, and pipettes
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells at an appropriate density in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate continuous exposure:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Monitor the cells for growth. Initially, a significant portion of the cells may die.
-
Once the cells resume a stable growth rate, subculture them.
-
-
Escalate the this compound concentration:
-
Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).
-
At each concentration step, ensure the cells have adapted and are growing steadily before proceeding to the next higher concentration. This process can take several months.
-
-
Characterize the resistant cell line:
-
After the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new IC50 assay on the resistant cell line and compare it to the parental cell line.
-
Cryopreserve aliquots of the resistant cell line at different passage numbers.
-
The resistant cell line can then be used for mechanistic studies.
-
Protocol 2: Evaluating Combination Therapy to Overcome Resistance
This protocol outlines how to assess the synergistic effect of this compound with another agent (e.g., an ABC transporter inhibitor) in a resistant cell line.
Materials:
-
This compound-resistant cell line and parental cell line
-
This compound
-
Second therapeutic agent (e.g., Verapamil, an ABC transporter inhibitor)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay kit
Procedure:
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates.
-
Drug Treatment:
-
Create a dose-response matrix by treating the cells with various concentrations of this compound alone, the second agent alone, and combinations of both drugs.
-
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Assay: Perform a cell viability assay.
-
Data Analysis:
-
Calculate the IC50 values for each drug alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Quantitative Data Summary
The following tables provide examples of how to present quantitative data when characterizing this compound resistance.
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines (Hypothetical Data)
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental HCT116 | 0.85 | 1 |
| HCT116-TP3011-R | 85.0 | 100 |
Table 2: Effect of an ABC Transporter Inhibitor on this compound IC50 in Resistant Cells (Hypothetical Data)
| Cell Line | Treatment | This compound IC50 (nM) |
| HCT116-TP3011-R | This compound alone | 85.0 |
| HCT116-TP3011-R | This compound + Verapamil (1 µM) | 8.5 |
Signaling Pathways
Topoisomerase I Inhibition by this compound
Caption: Mechanism of action of this compound via topoisomerase I inhibition.
Potential Mechanisms of this compound Resistance
Caption: Overview of potential signaling pathways involved in this compound resistance.
References
- 1. Understanding Cancer’s Defense against Topoisomerase-Active Drugs: A Comprehensive Review | MDPI [mdpi.com]
- 2. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing TP3011 Toxicity in Animal Models
Disclaimer: TP3011 is a potent topoisomerase I inhibitor. As specific preclinical toxicity data for this compound are not publicly available, this guidance is based on the well-documented toxicities of other potent topoisomerase I inhibitors, such as irinotecan (B1672180) (and its active metabolite SN-38, to which this compound is comparable in potency) and topotecan (B1662842). The toxicities and mitigation strategies described here are characteristic of this class of compounds and should be adapted and validated specifically for this compound in your experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?
A1: this compound is a topoisomerase I inhibitor. Topoisomerase I is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating temporary single-strand breaks.[1][2][3] this compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[1][2] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with this complex.[1] This process triggers cell cycle arrest and apoptosis, leading to cancer cell death.[1][4][5] However, this mechanism is not entirely specific to cancer cells. Rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract, are also highly dependent on topoisomerase I, making them susceptible to the toxic effects of this compound.
Q2: What are the primary dose-limiting toxicities (DLTs) observed with potent topoisomerase I inhibitors in animal models?
A2: The most common DLTs for potent topoisomerase I inhibitors like irinotecan and topotecan are myelosuppression and gastrointestinal toxicity.[5][6][7]
-
Myelosuppression: This manifests as a decrease in white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia) due to the cytotoxic effect on hematopoietic progenitor cells in the bone marrow.[6] Neutropenia is often the most critical hematological toxicity.
-
Gastrointestinal (GI) Toxicity: This typically presents as diarrhea, which can be severe and dose-limiting.[8][9] It is caused by direct damage to the intestinal epithelium, leading to cell death, inflammation, and impaired fluid absorption.[6][8][10]
Q3: We are observing higher-than-expected toxicity in our animal model. What are the potential contributing factors?
A3: Several factors can influence the severity of this compound-induced toxicity:
-
Dose and Schedule: Higher doses and more frequent administration schedules generally lead to increased toxicity.[2][11]
-
Animal Strain and Age: Different rodent strains can exhibit varying sensitivities to chemotherapy. Age can also be a factor, with older animals potentially being more susceptible.[9]
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal) can affect the pharmacokinetic profile and subsequent toxicity.
-
Vehicle Formulation: The vehicle used to dissolve and administer this compound could have its own toxicities or could alter the drug's distribution.
-
Animal Health Status: Underlying health issues or infections in the animals can exacerbate the toxic effects of chemotherapy.
-
Genetic Factors: Polymorphisms in genes encoding drug-metabolizing enzymes (like carboxylesterases that might activate a prodrug or UGT1A1 that detoxifies SN-38) can significantly impact drug exposure and toxicity.[12][13]
Troubleshooting Guides
Issue 1: Severe Myelosuppression (Neutropenia)
Symptoms:
-
Significantly reduced absolute neutrophil count (ANC) in peripheral blood.
-
Increased susceptibility to infections.
-
Weight loss and general ill health.
Potential Causes & Troubleshooting Steps:
-
Dose is too high:
-
Action: Perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.[14] Reduce the dose of this compound in subsequent experiments.
-
-
High sensitivity of the animal model:
-
Action: Consider prophylactic administration of supportive care agents. Granulocyte colony-stimulating factor (G-CSF) can be used to stimulate neutrophil production and mitigate neutropenia.
-
Action: Review the literature for the reported sensitivity of your chosen animal strain to topoisomerase I inhibitors.
-
-
Drug accumulation with frequent dosing:
-
Action: Evaluate the dosing schedule. A less frequent administration schedule may allow for bone marrow recovery between doses.
-
Issue 2: Severe Gastrointestinal Toxicity (Diarrhea)
Symptoms:
-
Watery or unformed stools, often scored for severity.
-
Significant body weight loss (>15-20%).
-
Dehydration, lethargy, and hunched posture.
-
Histological evidence of intestinal damage (villus atrophy, crypt loss, inflammation).[8][10]
Potential Causes & Troubleshooting Steps:
-
Direct intestinal epithelial damage:
-
Action: Administer anti-diarrheal agents such as loperamide. Ensure adequate hydration with subcutaneous or intraperitoneal saline injections.
-
Action: Consider co-administration of agents that may protect the intestinal mucosa. For instance, interleukin 15 (IL-15) has shown protective effects against irinotecan-induced intestinal toxicity in rats.[7][8]
-
-
Enterohepatic recirculation of active metabolites (relevant for irinotecan/SN-38 like compounds):
-
Action: The gut microbiome can reactivate glucuronidated (inactivated) metabolites, leading to prolonged intestinal exposure and damage.[15] Modulating the gut microbiome or using inhibitors of bacterial β-glucuronidase are experimental strategies.
-
Action: Oral alkalization drugs (e.g., ursodeoxycholic acid, magnesium oxide) have been shown to reduce neutropenia, potentially by altering SN-38 reabsorption.[16]
-
-
Dietary factors:
Data Presentation
Table 1: Dose-Limiting Toxicities of Selected Topoisomerase I Inhibitors in Animal Models
| Compound | Animal Model | Route | Dose Range | Primary Dose-Limiting Toxicities | Reference |
| Irinotecan | Rat (F344) | i.v. | 150-200 mg/kg/day x 3 | Diarrhea, Lethality | [7][8] |
| Rat | i.v. | 160-170 mg/kg x 2 | Diarrhea | [11][14] | |
| Mouse (Swiss) | i.p. | 75 mg/kg/day x 4 | Intestinal Mucositis | [8][10] | |
| Topotecan | Rat (BD-IX) | i.p. | 3-6 mg/kg | Hematotoxicity (Leukopenia, Neutropenia) | [1] |
| Mouse (Nude) | i.v. / p.o. | 15 mg/kg (MTD) | Lethal effects (better tolerated orally) | [14] |
Table 2: Quantitative Toxicity Data for Irinotecan in Rodent Models
| Parameter | Animal Model | Irinotecan Dose/Schedule | Observation | Reference |
| Diarrhea Incidence | Rat (F344) | 1150 mg/m² (~190 mg/kg) i.v. x 2 days | 100% incidence of severe diarrhea (Grade ≥3) | [2][11] |
| Mouse | Not specified | 60% incidence of severe diarrhea (high mortality) | [2][11] | |
| Lethality | Rat (Normal) | 200 mg/kg/day i.v. x 3 | 86-100% lethality | [7][8] |
| Rat (F344) | 1150 mg/m² i.v. x 2 days | 11% mortality rate | [2][11] | |
| Intestinal Damage | Mouse (Swiss) | 75 mg/kg i.p. x 4 days | Significant reduction in villus/crypt ratio | [8][10] |
| Plasma SN-38 Conc. | Rat | 100 mg/kg (single dose) | Peak concentration of ~1000 ng/mL | [18] |
Experimental Protocols
Protocol 1: Assessment of Myelosuppression
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
-
Drug Administration: Administer this compound via the intended route (e.g., i.v. or i.p.) at various dose levels. Include a vehicle control group.
-
Blood Collection: Collect peripheral blood (approx. 50-100 µL) from the tail vein or saphenous vein at baseline (Day 0) and at multiple time points post-treatment (e.g., Days 3, 5, 7, 10, 14).
-
Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer to determine counts of white blood cells (WBC), absolute neutrophils (ANC), red blood cells (RBC), and platelets.
-
Data Analysis: Plot the mean cell counts for each group over time. The nadir (lowest point) for neutrophils typically occurs 5-7 days post-treatment. Determine the dose that causes a specific grade of neutropenia (e.g., Grade 4: ANC < 500 cells/µL).
-
(Optional) Bone Marrow Analysis: At selected time points, euthanize a subset of animals and flush the femur and tibia with PBS to collect bone marrow. Analyze cellularity and progenitor cell populations via flow cytometry.
Protocol 2: Assessment of Gastrointestinal Toxicity
-
Animal Model: Wistar or F344 rats are often used for diarrhea models.[2][17]
-
Drug Administration: Administer this compound at various dose levels.
-
Daily Monitoring:
-
Body Weight: Record daily. A loss of >15% is considered severe.
-
Diarrhea Score: Observe and score stool consistency daily. A common scoring system is:
-
0: Normal, well-formed pellets.
-
1: Soft-formed stools.
-
2: Pasty stools/some liquid stool.
-
3: Watery/liquid stools covering the perineal area.
-
-
-
Histopathological Analysis:
-
At the end of the study (e.g., Day 7), euthanize the animals and collect sections of the small intestine (duodenum, jejunum, ileum) and colon.[8][10]
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine sections under a microscope for signs of damage: villus shortening, crypt ablation, loss of goblet cells, and inflammatory cell infiltration.[8][10][19]
-
Quantify parameters like villus height and crypt depth using imaging software for objective comparison.
-
Visualizations
Caption: Mechanism of Action and Toxicity Pathway for this compound.
Caption: Workflow for Assessing this compound Toxicity in Animal Models.
References
- 1. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Rat Models Better Mimic Patients with Irinotecan-induced Severe Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irinotecan-induced intestinal mucositis in mice: a histopathological study - ProQuest [proquest.com]
- 7. Interleukin 15 offers selective protection from irinotecan-induced intestinal toxicity in a preclinical animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Irinotecan-induced intestinal mucositis in mice: a histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Irinotecan-Induced Toxicity: A Pharmacogenetic Study Beyond UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre-therapeutic UGT1A1 genotyping to reduce the risk of irinotecan-induced severe toxicity: Ready for prime time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimized rat models better mimic patients with irinotecan-induced severe diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
How to improve TP3011 stability in experimental conditions
Welcome to the technical support center for TP3011. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and visualizations to help you achieve reliable and reproducible results.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium. How can I resolve this?
A1: This is a common issue due to the low aqueous solubility of many topoisomerase I inhibitors. Here are several solutions:
-
Decrease the Final Concentration: Ensure the final concentration of this compound in the aqueous medium is below its solubility limit.
-
Optimize Dilution Method: Try a stepwise dilution. First, dilute the DMSO stock into a small volume of the medium while vortexing, and then add this intermediate dilution to the final volume of the medium.
-
Pre-warm the Medium: Adding the DMSO stock solution to a pre-warmed medium (e.g., 37°C) can sometimes improve solubility.
-
Use a Co-solvent System: For in vivo experiments, co-solvent systems such as DMSO/saline or DMSO/PEG/Tween are often utilized to maintain solubility.
-
Visual Inspection: Always visually inspect the final solution for any signs of precipitation before adding it to your experimental system.
Q2: I am observing a decrease in the activity of this compound in my multi-day cell culture experiments. What could be the cause?
A2: The loss of activity is likely due to the instability of the active lactone form of the molecule at physiological pH.
-
pH-Dependent Instability: this compound, like other camptothecin (B557342) analogs such as SN-38, contains a lactone ring that is essential for its topoisomerase I inhibitory activity. This ring is prone to hydrolysis at neutral or alkaline pH (like in cell culture media, typically pH 7.2-7.4), converting the active lactone to an inactive carboxylate form.[1][2]
-
Experimental Duration: In experiments lasting several days, a significant portion of the compound can become inactivated. Consider the duration of your experiment and the stability of the compound under your specific conditions. For long-term experiments, replenishing the medium with a freshly prepared solution of this compound may be necessary.
-
Enzymatic Degradation: Cell culture media supplemented with serum contains various enzymes (e.g., esterases) that can metabolize your compound.[3]
Q3: What is the recommended maximum concentration of DMSO to use in my cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible.
-
General Recommendation: A final DMSO concentration of ≤ 0.5% is generally considered safe for most cell lines, with ≤ 0.1% being ideal to minimize any potential effects on cell viability and function.[4]
-
Cell Line Specificity: The tolerance to DMSO can vary between different cell lines. It is always best to run a vehicle control (medium with the same final concentration of DMSO as your treated samples) to assess the effect of the solvent on your specific cells.
Q4: How should I prepare and store my this compound stock solution?
A4: Proper preparation and storage are critical for maintaining the potency of your this compound stock solution.
-
Solvent: this compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When stored properly, the lyophilized powder is stable for extended periods, but once in solution, it is recommended to use it within 3 months to prevent loss of potency.[1]
-
Protection from Light and Moisture: It is good practice to protect the stock solution from light and moisture. Use amber vials or wrap vials in foil. Ensure vials are tightly sealed.
Quantitative Data on Stability
| Condition | Compound Form | Incubation Time (hours) | Temperature (°C) | % Active Lactone Remaining | Reference |
| PBS (pH 7.4) | SN-38 Solution | 12 | 37 | 11.3% | [1] |
| PBS (pH ≤ 4.5) | SN-38 Solution | Stable | Room Temp | High Stability | [2] |
| PBS (pH > 9.0) | SN-38 Solution | - | Room Temp | Complete conversion to inactive carboxylate | [2] |
| DMSO | SN-38 Stock | Months | -20 | High Stability |
Note: This data is for SN-38 and should be used as an estimate for the stability of this compound due to their structural similarities and shared mechanism of action.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in your specific experimental conditions.
-
Preparation of Medium: Prepare the complete cell culture medium to be tested (e.g., DMEM + 10% FBS). Pre-warm the medium to 37°C.
-
Spiking the Medium: Add this compound from a concentrated DMSO stock to the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.5%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-spiked medium. This will serve as your reference sample.
-
Incubation: Incubate the remaining medium at 37°C in a cell culture incubator (with 5% CO2).
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Processing: Immediately after collection, stop any further degradation by freezing the samples at -80°C until analysis.
-
Analysis: Analyze the concentration of the active (lactone) form of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will allow you to determine the degradation rate and half-life of the compound in your specific cell culture medium.
Visualizations
Signaling Pathway of Topoisomerase I Inhibition
Caption: this compound stabilizes the Topoisomerase I-DNA complex, leading to DNA breaks and cell cycle arrest or apoptosis.
Experimental Workflow for a Topoisomerase I Inhibition Assay
References
- 1. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Protocols [cellbiologics.net]
- 4. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of TP3011
Troubleshooting Guides & FAQs
Addressing Batch-to-Batch Variability of TP3011
Batch-to-batch variability is a critical factor to consider in drug development and experimental research, as it can significantly impact the reproducibility and reliability of results. This guide provides a framework for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate issues arising from the variability between different lots of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with a new batch of this compound. What could be the cause?
Inconsistent results between batches of this compound can stem from several factors. The primary causes often relate to variations in the physicochemical properties of the compound from one manufacturing lot to another. These can include differences in purity, the presence of impurities or endotoxins, variations in polymorphic form, or issues with solubility and stability. It is also important to rule out variability in the experimental setup itself, such as cell passage number, reagent quality, and incubation times.
Q2: How can we proactively assess a new batch of this compound before starting extensive experiments?
It is highly recommended to perform a comprehensive quality control (QC) assessment on each new batch of this compound. This should include analytical chemistry techniques to confirm identity, purity, and integrity. Furthermore, a functional QC test, such as a dose-response curve in a standardized and well-characterized cell line, should be performed to compare the potency (e.g., IC50 or EC50) of the new batch against a previously characterized reference lot.
Q3: What are the acceptable ranges for key quality control parameters for this compound?
The acceptable ranges for quality control parameters should be established based on historical data and the specific requirements of your assays. The following table provides a general guideline for key parameters.
| Parameter | Recommended Acceptance Criteria |
| Purity (by HPLC) | >98% |
| Identity (by LC-MS) | Consistent with reference standard |
| Endotoxin Level | < 1 EU/mg |
| Potency (IC50/EC50) | Within 2-fold of the reference lot |
| Solubility | Comparable to the reference lot in the experimental buffer |
Q4: Our latest batch of this compound shows lower potency. How should we troubleshoot this?
A decrease in potency is a common issue related to batch-to-batch variability. First, verify that the compound was stored correctly and that the stock solution was prepared accurately. If the handling procedures are confirmed to be correct, the issue may lie with the compound itself. Refer to the supplier's certificate of analysis (CoA) to ensure the purity and other specifications meet the required standards. It is also advisable to perform an independent analytical verification of the compound's integrity. If the potency issue persists, it is crucial to contact the supplier's technical support with your findings.
Troubleshooting Workflow
The following workflow provides a systematic approach to troubleshooting issues related to batch-to-batch variability of this compound.
Caption: Troubleshooting workflow for this compound batch variability.
Experimental Protocols
Protocol: Cell Viability Assay to Determine this compound Potency
This protocol describes a method to assess the potency of different batches of this compound by determining the half-maximal inhibitory concentration (IC50) in a cancer cell line using a resazurin-based viability assay.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test and reference batches)
-
DMSO (for stock solutions)
-
Resazurin (B115843) sodium salt
-
96-well clear-bottom black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of the test and reference batches of this compound in DMSO.
-
Perform a serial dilution of each stock solution in complete medium to create a range of concentrations (e.g., 100 µM to 0.01 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound).
-
-
Cell Treatment:
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Fit a sigmoidal dose-response curve to determine the IC50 value for each batch.
-
Signaling Pathway
While the precise signaling pathway of this compound is proprietary, it is known to modulate key pathways involved in cell proliferation and survival. The following diagram illustrates a generalized signaling cascade that may be impacted by this compound.
Caption: Potential signaling pathways modulated by this compound.
Technical Support Center: Refining In Vivo Delivery of TP3011
Welcome to the technical support center for TP3011, a potent topoisomerase I inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining in vivo delivery methods for this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of topoisomerase I, an enzyme essential for DNA replication and transcription.[1] By inhibiting topoisomerase I, this compound leads to the accumulation of DNA single-strand breaks, ultimately triggering apoptosis in cancer cells.[1] this compound is the active metabolite of the prodrug TP300. TP300 is converted non-enzymatically to TP3076, which is then metabolized by aldehyde oxidase 1 (AOX1) to yield this compound.[1][2]
Q2: What are the primary challenges in the in vivo delivery of this compound?
A2: As a small molecule, the in vivo delivery of this compound can be affected by several factors common to this class of compounds. These challenges may include:
-
Poor aqueous solubility: Many small molecule inhibitors are hydrophobic, which can make formulation for in vivo administration difficult. This can lead to issues with vehicle selection, potential for precipitation upon administration, and inconsistent bioavailability.
-
Rapid metabolism and clearance: Small molecules can be subject to rapid metabolism by liver enzymes, such as cytochrome P450s or, in the case of this compound's precursor, aldehyde oxidase.[2] This can result in a short plasma half-life and reduced exposure at the target site.
-
Off-target toxicity: Non-specific distribution of the compound can lead to toxicity in healthy tissues.
-
Limited tumor penetration: Achieving therapeutic concentrations of the drug within a solid tumor can be challenging due to the complex tumor microenvironment.
Q3: What are some potential formulation strategies to improve the in vivo delivery of this compound?
A3: For poorly soluble compounds like many topoisomerase I inhibitors, several formulation strategies can be employed to enhance their in vivo delivery. These include:
-
Co-solvents and Surfactants: Utilizing a mixture of co-solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween 80, Cremophor EL) can improve the solubility of hydrophobic compounds for parenteral administration.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution, thereby improving bioavailability.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers such as liposomes or self-emulsifying drug delivery systems (SEDDS) can enhance solubility, protect the drug from degradation, and potentially improve its pharmacokinetic profile.
-
Prodrug Approach: As is the case with TP300 and TP3076, a prodrug strategy can be used to improve the solubility and pharmacokinetic properties of the active compound, this compound.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the in vivo administration and evaluation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility and Vehicle Formulation Issues | - this compound may have low aqueous solubility.- Inappropriate vehicle for a hydrophobic compound. | - Vehicle Optimization: Test a range of biocompatible solvents and co-solvents (e.g., DMSO, PEG300, ethanol) and surfactants (e.g., Tween 80, Cremophor EL).- Formulation Strategies: Consider advanced formulations such as nanosuspensions or lipid-based delivery systems.- Solubility Testing: Perform solubility studies of this compound in various vehicles before in vivo administration. |
| High Toxicity or Adverse Events in Animal Models | - The administered dose may be too high.- The vehicle itself could be causing toxicity. | - Dose-Ranging Study: Conduct a maximum tolerated dose (MTD) study to determine a safe and effective dose range.- Vehicle Control Group: Always include a vehicle-only control group to assess any toxicity caused by the formulation components.- Close Monitoring: Closely monitor animals for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). |
| Lack of In Vivo Efficacy Despite In Vitro Potency | - Poor bioavailability due to formulation issues.- Rapid metabolism and clearance of this compound.- Inefficient tumor penetration. | - Pharmacokinetic (PK) Studies: Conduct PK studies to determine the plasma concentration-time profile, half-life, and clearance of this compound in your animal model. This will inform the optimal dosing schedule.- Biodistribution Studies: Perform biodistribution studies to assess whether this compound is reaching the tumor tissue in sufficient concentrations.- Formulation Optimization: Re-evaluate and optimize the drug formulation to improve bioavailability. |
| High Variability in Experimental Results | - Inconsistent formulation preparation.- Variability in animal handling and administration technique.- Biological variability between animals. | - Standardize Protocols: Ensure consistent preparation of the drug formulation for every experiment.- Consistent Administration: Standardize the route and technique of administration (e.g., injection volume, speed).- Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
Quantitative Data
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Cancer | 0.85[1] |
| QG56 | Non-Small Cell Lung Carcinoma | 8.5[1] |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 8.2[1] |
Table 2: Human Pharmacokinetic Parameters of TP3076 and this compound after a 1-hour IV Infusion of TP300
| Compound | Tmax (hours) |
| TP3076 | ~1 (End of infusion)[2] |
| This compound | 3 - 5[2] |
Experimental Protocols
The following are generalized protocols for in vivo studies with small molecule inhibitors like this compound. Researchers should adapt these protocols based on the specific characteristics of their compound, formulation, and animal model.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
1. Animal Model and Tumor Cell Implantation:
- Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
- Culture the desired cancer cell line (e.g., HCT116) under standard conditions.
- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
2. Tumor Growth Monitoring and Group Randomization:
- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
3. Formulation and Administration of this compound:
- Prepare the this compound formulation. For a poorly soluble compound, a common vehicle is a mixture of DMSO, PEG300, and saline. A specific, validated formulation for in vivo use of this compound is not publicly available and will require optimization.
- Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at the predetermined dose and schedule.
- The vehicle control group should receive the same volume of the vehicle without the drug.
4. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
- Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Protocol 2: Pharmacokinetic Study in Mice
1. Animal Preparation and Dosing:
- Use healthy mice of a specific strain (e.g., C57BL/6 or BALB/c).
- Administer a single dose of the this compound formulation via the desired route (e.g., intravenous bolus).
2. Blood Sampling:
- Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via a suitable method (e.g., retro-orbital sinus, tail vein).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
3. Plasma Preparation and Analysis:
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
4. Data Analysis:
- Plot the plasma concentration of this compound versus time.
- Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic activation pathway of the prodrug TP300 to the active topoisomerase I inhibitor this compound.
Experimental Workflow
Caption: General experimental workflow for an in vivo efficacy study of this compound in a xenograft model.
References
Technical Support Center: Managing Unexpected Results in TP3011 Experiments
Welcome to the technical support center for TP3011, a potent topoisomerase I inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing unexpected results and troubleshooting common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active metabolite of the prodrug TP3076 and a potent inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription. By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of single-strand DNA breaks. This stabilization of the cleavage complex leads to the accumulation of DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.
Q2: What are the expected IC50 values for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cancer cell line and experimental conditions. Published data provides a general range of its potent, sub-nanomolar activity.
Q3: What is the metabolic pathway of this compound?
TP300 is converted non-enzymatically to TP3076, which is then metabolized to the active form, this compound, by the enzyme aldehyde oxidase 1 (AOX1).
Troubleshooting Guides
This section provides a systematic approach to troubleshooting unexpected results in your this compound experiments.
Issue 1: Higher than Expected IC50 Values or Apparent Drug Inactivity
Possible Causes & Troubleshooting Steps:
-
Compound Stability and Solubility:
-
Problem: this compound, like other camptothecin (B557342) derivatives, may have limited aqueous solubility and stability at physiological pH. The active lactone form can hydrolyze to an inactive carboxylate form.
-
Solution:
-
Prepare fresh stock solutions in a suitable solvent like DMSO.
-
For working solutions, dilute the stock in a slightly acidic buffer if compatible with your cell culture conditions, as the lactone form is more stable at a lower pH.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
When diluting in aqueous media, ensure thorough mixing and observe for any precipitation.
-
-
-
Cell Line Specific Factors:
-
Problem: The sensitivity to this compound can be influenced by the specific characteristics of the cell line being used.
-
Solution:
-
Verify Cell Line Identity: Ensure the authenticity of your cell line through short tandem repeat (STR) profiling.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug responses.
-
Cell Health: Monitor cell viability and morphology to ensure a healthy starting population.
-
-
-
Experimental Conditions:
-
Problem: Variations in assay conditions can significantly impact the observed IC50 values.
-
Solution:
-
Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments.
-
Incubation Time: Standardize the duration of drug exposure.
-
Serum Concentration: Be aware that components in fetal bovine serum (FBS) can bind to and sequester the compound, reducing its effective concentration. Consider using a consistent lot of FBS or reduced-serum media if appropriate for your cell line.
-
-
Issue 2: High Variability in Results Between Replicate Wells or Experiments
Possible Causes & Troubleshooting Steps:
-
Pipetting and Dispensing Errors:
-
Problem: Inaccurate or inconsistent liquid handling can introduce significant variability.
-
Solution:
-
Ensure pipettes are properly calibrated.
-
Use appropriate pipetting techniques, especially for small volumes.
-
Mix cell suspensions and drug dilutions thoroughly before dispensing.
-
-
-
Edge Effects in Microplates:
-
Problem: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter the concentration of the compound and affect cell growth.
-
Solution:
-
To minimize this, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data points.
-
-
-
Inconsistent Cell Distribution:
-
Problem: Uneven distribution of cells in the wells can lead to variable results.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
After seeding, gently rock the plate in a cross pattern to ensure even distribution.
-
-
Issue 3: Unexpected Off-Target Effects or Cellular Responses
Possible Causes & Troubleshooting Steps:
-
Confirmation of On-Target Effect:
-
Problem: It is crucial to confirm that the observed cellular phenotype is a direct result of topoisomerase I inhibition.
-
Solution:
-
Western Blot Analysis: Check for markers of DNA damage, such as increased phosphorylation of H2AX (γH2AX), which is expected with topoisomerase I inhibition.
-
Topoisomerase I Activity Assay: Directly measure the inhibition of topoisomerase I activity in the presence of this compound.
-
-
-
Potential for Off-Target Kinase Inhibition:
-
Problem: While this compound is a potent topoisomerase I inhibitor, the potential for off-target effects on other cellular kinases cannot be entirely ruled out, especially at higher concentrations.
-
Solution:
-
Dose-Response Analysis: Carefully analyze the dose-response curve. Off-target effects may manifest at concentrations significantly higher than the IC50 for topoisomerase I inhibition.
-
Kinase Profiling: If off-target effects are suspected, consider performing a broad-spectrum kinase profiling assay to identify any unintended targets.
-
-
Issue 4: Development of Drug Resistance
Possible Causes & Troubleshooting Steps:
-
Mechanisms of Resistance:
-
Problem: Prolonged exposure to topoisomerase I inhibitors can lead to the development of resistant cell populations.
-
Solution:
-
Topoisomerase I Mutations: Sequence the TOP1 gene in resistant cell lines to identify potential mutations that may alter drug binding or enzyme activity.
-
Drug Efflux: Investigate the expression and activity of ATP-binding cassette (ABC) transporters, which can actively pump the drug out of the cell.
-
Altered Cellular Pathways: Analyze changes in DNA damage response pathways or cell cycle regulation in resistant cells.
-
-
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 0.85 |
| QG56 | Lung Carcinoma | 8.5 |
| NCI-H460 | Non-Small Cell Lung Cancer | 8.2 |
Experimental Protocols
Cell Viability (MTT) Assay with this compound
This protocol provides a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the IC50 range.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by using a plate shaker for 15-30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Topoisomerase I Relaxation Assay with this compound
This protocol outlines a method to assess the inhibitory effect of this compound on topoisomerase I-mediated DNA relaxation.
Materials:
-
This compound stock solution
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer
-
Stop Buffer/Loading Dye
-
TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup:
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction mixture includes:
-
Nuclease-free water
-
2 µL of 10x Topoisomerase I Assay Buffer
-
Supercoiled DNA (e.g., 0.5 µg)
-
This compound at various concentrations (or vehicle control)
-
Human Topoisomerase I enzyme (add last)
-
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
Load the samples into the wells of the gel. Include a lane with supercoiled DNA only (no enzyme) and a lane with relaxed DNA marker if available.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide or another DNA stain.
-
Visualize the DNA bands under UV light.
-
Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of topoisomerase I activity by this compound will result in a higher proportion of the supercoiled DNA form compared to the enzyme-only control.
-
Visualizations
Caption: Mechanism of action of this compound.
Validation & Comparative
A Preclinical Comparative Analysis of the Topoisomerase I Inhibitors TP3011 and SN-38
In the landscape of preclinical cancer research, the evaluation of novel therapeutic agents against established benchmarks is crucial for advancing drug development. This guide provides a comparative overview of TP3011 (CH0793011) and SN-38, two potent inhibitors of topoisomerase I, an enzyme critical for DNA replication and a key target in oncology. While direct head-to-head preclinical studies are not extensively available in the public domain, this document synthesizes the existing data to offer a comparative perspective for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting DNA Replication
Both this compound and SN-38 exert their cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme relieves torsional strain in DNA during replication and transcription by creating transient single-strand breaks. This compound and SN-38 bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single-strand breaks, which, upon collision with the replication fork, are converted into irreversible double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1][2][3]
SN-38 is the active metabolite of the widely used chemotherapeutic drug irinotecan (B1672180) (CPT-11).[4] this compound is the active metabolite of the investigational agent TP3076, which is derived from TP300.[5]
In Vitro Potency
Publicly available data indicates that this compound is a potent topoisomerase I inhibitor, with one source describing it as "equipotent as SN38". The half-maximal inhibitory concentration (IC50) values for this compound have been reported for a limited number of human cancer cell lines. For SN-38, extensive in vitro data exists across a wide range of cancer cell lines, though direct comparison in the same experimental setting as this compound is limited.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | HCT116 | Colorectal Carcinoma | 0.85[5] |
| QG56 | Non-Small Cell Lung Carcinoma | 8.5[5] | |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 8.2[5] | |
| SN-38 | HT-29 | Colorectal Carcinoma | 8.8[6] |
Note: The IC50 values are from different sources and may not be directly comparable due to variations in experimental conditions.
Preclinical In Vivo Efficacy
SN-38
Numerous preclinical studies have demonstrated the in vivo anti-tumor efficacy of SN-38 in various formulations. Due to its poor solubility, SN-38 is often delivered in novel formulations such as liposomes (LE-SN38) or as a conjugate.
In a human pancreatic tumor model, LE-SN38 administered intravenously at 4 or 8 mg/kg (5 times) resulted in 65% and 98% tumor growth inhibition, respectively.[7] In a murine leukemia model (P388), mice treated with LE-SN38 at 5.5 mg/kg (intravenously, 5 times) showed 100% survival.[7] Studies with other novel SN-38 derivatives have also shown significant tumor growth delay or regression in colorectal cancer patient-derived xenograft (PDX) models.[5][6]
This compound
As of now, detailed in vivo efficacy data for this compound from publicly accessible preclinical studies is limited, preventing a direct comparison with the extensive data available for SN-38.
Toxicology and Safety Profile
SN-38
The preclinical safety profile of SN-38 has been evaluated in various animal models, often in the context of specific formulations. For liposomal SN-38 (LE-SN38), the maximum tolerated dose (MTD) in mice was established at 5.0 mg/kg/day for males and 7.5 mg/kg/day for females when administered intravenously for 5 consecutive days.[7][8] In dogs, the MTD for LE-SN38 was 1.2 mg/kg.[7][8] Common signs of toxicity at higher doses included weight loss, rough coat, hunched posture, and dehydration.[7] A recent study using metabolomics in mice identified multi-organ toxicity for SN-38, affecting pathways related to purine, pyrimidine, amino acid, and glyceric acid metabolism in organs such as the lungs, heart, spleen, intestine, liver, and kidneys.[9]
This compound
Detailed preclinical toxicology and safety pharmacology data for this compound are not widely available in the public domain.
Experimental Protocols
The evaluation of topoisomerase I inhibitors like this compound and SN-38 typically involves a series of in vitro and in vivo experiments to characterize their efficacy and safety.
In Vitro Cytotoxicity Assay
A common method to determine the cytotoxic potential of these compounds is the MTT or CellTiter-Glo assay.
-
Cell Culture : Human cancer cell lines are cultured in appropriate media and conditions.
-
Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment : Cells are treated with a range of concentrations of the test compound (e.g., this compound or SN-38) for a specified duration (e.g., 72 hours).
-
Viability Assessment : A viability reagent (e.g., MTT or CellTiter-Glo) is added to each well. The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
Data Analysis : The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Xenograft Model
Animal models are essential for evaluating the anti-tumor activity of a compound in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Implantation : Human tumor cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment : Animals are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., intravenously or intraperitoneally) at various doses and schedules.
-
Monitoring : Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
Conclusion
Both this compound and SN-38 are potent topoisomerase I inhibitors with a shared mechanism of action that leads to cancer cell death. SN-38, as the active metabolite of irinotecan, is a well-established compound with a large body of preclinical data demonstrating its anti-tumor efficacy, particularly when formulated to overcome its poor solubility. This compound has shown high potency in vitro, comparable to that of SN-38 in the limited cell lines tested.
However, a comprehensive, direct comparison of their preclinical performance is hampered by the lack of publicly available in vivo efficacy and detailed toxicology data for this compound. Further studies directly comparing these two agents in the same preclinical models are necessary to fully elucidate their relative therapeutic potential. Such studies would be invaluable for guiding the clinical development of novel topoisomerase I inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of CPT-11 and its active metabolite SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures | Anticancer Research [ar.iiarjournals.org]
- 6. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Topoisomerase I Inhibitors: TP3011 vs. Irinotecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two potent topoisomerase I inhibitors, TP3011 and irinotecan (B1672180). By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate informed decisions in oncological drug development and research.
Introduction
Both this compound and irinotecan are pivotal compounds in the landscape of cancer therapeutics, primarily functioning as inhibitors of topoisomerase I, a crucial enzyme in DNA replication and transcription. Irinotecan, a well-established chemotherapeutic agent, is a prodrug that requires metabolic activation to its active form, SN-38. This compound (also known as CH0793011) is itself an active metabolite, derived from the investigational agent TP300. Notably, this compound is reported to be equipotent to SN-38 as a topoisomerase I inhibitor. This guide delves into a comparative analysis of their efficacy, supported by available preclinical data.
Quantitative Efficacy Data
The following table summarizes the in vitro cytotoxic activity of this compound against various human cancer cell lines. Direct head-to-head comparative data with irinotecan or SN-38 from the same studies is limited in the public domain; however, the provided data for this compound demonstrates its potent sub-nanomolar activity. For context, SN-38, the active metabolite of irinotecan, typically exhibits IC50 values in the low nanomolar range against a wide array of cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HCT116 | Colorectal Carcinoma | 0.85 | [1] |
| This compound | QG56 | Non-Small Cell Lung Cancer | 8.5 | [1] |
| This compound | NCI-H460 | Non-Small Cell Lung Cancer | 8.2 | [1] |
Mechanism of Action and Signaling Pathway
Both this compound and irinotecan (via its active metabolite SN-38) function by trapping the topoisomerase I-DNA covalent complex. This stabilization of the "cleavable complex" prevents the re-ligation of the single-strand DNA break created by topoisomerase I. When a replication fork collides with this trapped complex, it leads to the formation of a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.
The DNA damage induced by these agents activates a complex signaling cascade known as the DNA Damage Response (DDR). Key players in this pathway include the sensor proteins ATM and ATR, which in turn activate downstream checkpoint kinases like Chk1 and Chk2. This signaling cascade leads to cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive, it triggers programmed cell death (apoptosis).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of topoisomerase I inhibitors.
In Vitro Cell Proliferation Assay (IC50 Determination)
This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT116, QG56, NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 2,000-5,000 cells/well). Plates are incubated overnight to allow for cell attachment.
-
Compound Preparation and Treatment: this compound and irinotecan are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. A series of dilutions are prepared in culture media. The media from the cell plates is removed, and the drug dilutions are added to the respective wells.
-
Incubation: The treated plates are incubated for a standard period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance or luminescence readings are recorded using a plate reader. The percentage of cell viability is calculated relative to untreated control cells. IC50 values are then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve using appropriate software.
Conclusion
This compound demonstrates potent in vitro anti-proliferative activity against various cancer cell lines, with efficacy in the sub-nanomolar to low nanomolar range. Its mechanism of action as a topoisomerase I inhibitor mirrors that of SN-38, the active metabolite of irinotecan. While direct, comprehensive comparative studies are not widely available, the existing data positions this compound as a highly potent compound of interest for further investigation. Future preclinical and clinical studies involving head-to-head comparisons with irinotecan and SN-38 will be critical to fully elucidate the therapeutic potential of this compound. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of robust and comparable data.
References
A Comparative Guide: TP3011 vs. Topotecan in Solid Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase I inhibitors are a critical class of chemotherapeutic agents used in the treatment of various solid tumors. These drugs target topoisomerase I, an essential enzyme involved in DNA replication and transcription, leading to DNA damage and subsequent cancer cell death. Topotecan (B1662842) is a well-established topoisomerase I inhibitor used in the clinic for ovarian cancer, small cell lung cancer, and cervical cancer.[1][2] TP3011 (also known as CH0793011) is a potent, novel topoisomerase I inhibitor that has been investigated in preclinical studies.[3] This guide provides a comparative overview of the available preclinical data on this compound and topotecan, with a focus on their in vitro activity in solid tumor cell lines, mechanisms of action, and the experimental protocols used for their evaluation.
Disclaimer: Direct comparative preclinical studies evaluating this compound and topotecan across a broad panel of the same solid tumor cell lines are limited in the publicly available scientific literature. The data presented here are compiled from independent studies.
Mechanism of Action
Both this compound and topotecan share a fundamental mechanism of action by inhibiting topoisomerase I. They bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the single-strand DNA breaks created by the enzyme.[4][5] This leads to the accumulation of these stalled complexes, which, upon collision with the replication fork during the S-phase of the cell cycle, result in lethal double-strand DNA breaks.[1][4] The accumulation of DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[1]
Signaling Pathways
The induction of DNA damage by topoisomerase I inhibitors activates a cascade of cellular signaling pathways. The DNA Damage Response (DDR) pathway, involving key proteins like ATM and ATR, is activated to sense the DNA breaks and initiate cell cycle arrest, allowing time for DNA repair.[1] However, if the damage is too extensive, this signaling network will pivot towards activating apoptotic pathways, leading to the elimination of the cancer cell.[1]
Topotecan has also been shown to influence other signaling pathways. In platinum-resistant ovarian cancer cells, topotecan can suppress the cisplatin-induced activation of the pro-survival Akt kinase and inhibit the expression of Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[6] Furthermore, in p53-deficient cells, topotecan can trigger apoptosis by promoting the degradation of the inhibitor of apoptosis proteins (IAPs) XIAP and survivin, leading to the activation of caspase-3 and subsequent Bid cleavage, amplifying the mitochondrial apoptotic pathway.[7] In gastric cancer cells, topotecan has been observed to down-regulate the amino acid transporter ASCT2, leading to oxidative stress and apoptosis.[8]
Quantitative Data Presentation: In Vitro Cytotoxicity
The following tables summarize the available in vitro cytotoxicity data (IC50 values) for this compound and topotecan in various solid tumor cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of in vitro cell growth.
Table 1: In Vitro Cytotoxicity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Cancer | 0.85[3] |
| QG56 | Non-Small Cell Lung Carcinoma | 8.5[3] |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 8.2[3] |
Table 2: In Vitro Cytotoxicity of Topotecan in Selected Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Cancer | 0.078[9] |
| HT-29 | Colon Cancer | 0.025[9] |
| M21 | Melanoma | 1.4[9] |
| Panel (56 tumour cell lines) | Various | 0.16 (average)[9] |
| QGY-7703 | Hepatocellular Carcinoma | 11.864[9] |
| SU-DHL-5 | B-cell lymphoma | 0.005771[10] |
| CML-T1 | Chronic Myeloid Leukemia | 0.010832[10] |
| SK-ES-1 | Ewing's Sarcoma | 0.014917[10] |
| NCI-H209 | Small Cell Lung Cancer | 0.023246[10] |
| IMR-5 | Neuroblastoma | 0.037382[10] |
| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | >10[11] |
| SK-N-DZ | Neuroblastoma (MYCN-amplified) | >10[11] |
| SH-SY-5Y | Neuroblastoma (non-MYCN-amplified) | 0.015[11] |
| SK-N-SH | Neuroblastoma (non-MYCN-amplified) | 0.012[11] |
| SK-N-AS | Neuroblastoma (non-MYCN-amplified) | 0.025[11] |
Note: IC50 values can vary depending on the experimental conditions, such as the assay used and the exposure time.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the in vitro efficacy of topoisomerase I inhibitors.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a predetermined optimal cell density and incubate overnight in a humidified atmosphere at 37°C with 5% CO2.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound or topotecan. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the drug concentration.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound or topotecan for a specific time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the propidium iodide is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis. Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (which enters cells with compromised membranes, indicative of late apoptosis or necrosis).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The available preclinical data indicates that this compound is a potent topoisomerase I inhibitor with significant in vitro activity against colorectal and non-small cell lung cancer cell lines.[3] Topotecan has demonstrated broad-spectrum activity against a wide range of solid tumor cell lines in numerous studies. Both agents function by inducing DNA damage and apoptosis through the inhibition of topoisomerase I. While direct comparative studies are lacking, the information presented in this guide provides a valuable resource for researchers in the field of oncology drug development. Further in-depth, head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy and potential clinical applications of this compound relative to established therapies like topotecan.
References
- 1. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topotecan as a molecular targeting agent which blocks the Akt and VEGF cascade in platinum-resistant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topotecan triggers apoptosis in p53-deficient cells by forcing degradation of XIAP and survivin thereby activating caspase-3-mediated Bid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topotecan induces apoptosis via ASCT2 mediated oxidative stress in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Drug: Topotecan - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. researchgate.net [researchgate.net]
Validating TP3011's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TP3011, a potent topoisomerase I inhibitor, with other key alternatives, supported by experimental data. We delve into the mechanism of action, comparative efficacy, and the downstream cellular consequences of these promising anti-cancer agents.
This compound is an active metabolite of the investigational drug CH-0793076 and functions as a powerful inhibitor of topoisomerase I, an enzyme critical for resolving DNA topological stress during replication and transcription.[1] Like other camptothecin (B557342) derivatives such as SN-38 (the active metabolite of irinotecan) and exatecan, this compound exerts its cytotoxic effects by trapping the transient covalent complex formed between topoisomerase I and DNA.[2] This stabilization of the "cleavable complex" leads to single-strand breaks that, upon collision with the DNA replication machinery, are converted into lethal double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2][3]
Comparative Efficacy of Topoisomerase I Inhibitors
The in vitro potency of this compound has been demonstrated across various human cancer cell lines. It exhibits anti-proliferative activities with IC50 values in the sub-nanomolar to nanomolar range, comparable to the well-established topoisomerase I inhibitor, SN-38.[1] Exatecan has been shown to be an even more potent inhibitor in several cancer cell lines.[4]
Below is a summary of the half-maximal inhibitory concentration (IC50) values for this compound and its key comparators, SN-38 and Exatecan, across a panel of cancer cell lines. This data highlights the relative potency of these compounds.
| Cell Line | Cancer Type | This compound IC50 (nM) | SN-38 IC50 (nM) | Exatecan IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 0.85[1] | ~8.8[1] | - |
| QG56 | Non-Small Cell Lung Carcinoma | 8.5[1] | - | - |
| NCI-H460 | Non-Small Cell Lung Carcinoma | 8.2[1] | - | - |
| MOLT-4 | Acute Lymphoblastic Leukemia | - | 4.0[5] | 0.9[5] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | - | 4.1[5] | 4.8[5] |
| DMS114 | Small Cell Lung Cancer | - | 10.5[5] | 4.1[5] |
| DU145 | Prostate Cancer | - | 8.25[5] | 4.50[5] |
Mechanism of Action and Downstream Signaling
The primary mechanism of action for this compound, SN-38, and Exatecan is the inhibition of topoisomerase I. This leads to the accumulation of DNA damage, which in turn activates the DNA Damage Response (DDR) pathway. A key player in this pathway is the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which phosphorylates and activates downstream effectors like Chk1 (Checkpoint Kinase 1).[2] This signaling cascade ultimately results in cell cycle arrest, primarily in the S and G2/M phases, and the induction of apoptosis.[2][3][5] The apoptotic pathway is executed through the activation of caspases, such as caspase-3, and the cleavage of substrates like PARP (Poly (ADP-ribose) polymerase).[5]
Experimental Protocols
To validate the mechanism of action and compare the efficacy of topoisomerase I inhibitors, several key experiments are employed.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the enzyme's activity is blocked, and the DNA remains in its supercoiled state. These two forms of DNA can be separated and visualized by agarose (B213101) gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA and reaction buffer.
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound, SN-38, Exatecan) are added to the reaction mixtures.
-
Enzyme Incubation: Purified human topoisomerase I enzyme is added, and the reaction is incubated at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: The reaction products are loaded onto an agarose gel and subjected to electrophoresis.
-
Visualization and Analysis: The DNA bands are stained with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the extent of inhibition.
Cell Viability Assay (e.g., MTT Assay) for IC50 Determination
This cell-based assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent topoisomerase I inhibitor with a mechanism of action centered on the stabilization of the topoisomerase I-DNA cleavable complex, leading to DNA damage, cell cycle arrest, and apoptosis. Its in vitro efficacy is comparable to that of SN-38. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of this compound and other novel topoisomerase I inhibitors. Further comparative studies across a broader range of cancer cell lines and in vivo models will be crucial in fully elucidating the therapeutic potential of this compound.
References
- 1. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of cell cycle regulation and apoptosis triggering in determining the sensitivity of leukemic cells to topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-Tumor Effects of TP3011 and Other Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of TP3011, a novel topoisomerase I (Top1) inhibitor, with established alternative drugs in the same class, namely Irinotecan (and its active metabolite, SN-38) and Topotecan (B1662842). The information is supported by available preclinical data and detailed experimental protocols to aid in the objective evaluation of these compounds.
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. It achieves this by creating transient single-strand breaks in the DNA backbone. Topoisomerase I inhibitors exert their anti-tumor effects by trapping the enzyme-DNA covalent complex, known as the cleavable complex. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.
Caption: Mechanism of action of Topoisomerase I inhibitors.
Comparative In Vitro Anti-Tumor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound | Colorectal Cancer | HCT116 | 0.85 | [1][2] |
| Non-Small Cell Lung Carcinoma | QG56 | 8.5 | [1][2] | |
| Non-Small Cell Lung Carcinoma | NCI-H460 | 8.2 | [1][2] | |
| SN-38 | Colon Cancer | HCT116 | 6.4 | [1] |
| Colon Cancer | HT-29 | 80 | [2] | |
| Colon Cancer | SW620 | 20 | [1] | |
| Ovarian Cancer | SKOV3 | 5.2 - 11.3 | [1][3] | |
| Irinotecan | Colon Cancer | LoVo | 15,800 | [2] |
| Colon Cancer | HT-29 | 5,170 | [2] | |
| Topotecan | Lung Cancer | H1299 | 12,670 | |
| Lung Cancer | H1975 | 440 | ||
| Lung Cancer | HCC827 | 2,890 | ||
| Glioma | U251 | 2,730 | ||
| Glioma | U87 | 2,950 |
Note: Data for different compounds may originate from separate studies with varying experimental conditions. Direct comparison should be made with caution.
Comparative In Vivo Anti-Tumor Efficacy
This section presents available in vivo data from preclinical animal models. Efficacy is typically measured by tumor growth inhibition (TGI).
| Compound | Cancer Model | Dosing and Administration | Tumor Growth Inhibition (%) | Reference |
| This compound | - | - | Data not publicly available | - |
| Irinotecan | HT-29 Xenograft (mice) | 100-300 mg/kg, i.p., for 21 days | Apparent tumor growth suppression | [2] |
| Rat Colon Tumor | 5 mg/kg, intratumoral, daily for 5 days | Significant tumor growth inhibition | [2] | |
| SN-38 | Ovarian Cancer Xenograft (mice) | Intraperitoneal administration | Significantly more effective than intraperitoneal irinotecan | [4] |
| Colorectal Cancer Xenograft (mice) | Once weekly administration | Greater activity compared to daily or weekly irinotecan | [4] | |
| Topotecan | Ovarian Cancer Model (mice) | 0.5, 1.0, and 1.5 mg/kg, orally, daily | Greater reduction in microvascular density |
Note: The lack of publicly available in vivo data for this compound currently limits a direct comparison of its in vivo efficacy with other topoisomerase I inhibitors.
Experimental Protocols
Detailed methodologies for key assays used in the evaluation of topoisomerase I inhibitors are provided below.
In Vitro Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of a compound to inhibit the catalytic activity of Topoisomerase I, which relaxes supercoiled plasmid DNA.
Caption: Workflow for an in vitro DNA relaxation assay.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topoisomerase I assay buffer, the test compound at various concentrations, and nuclease-free water to the final reaction volume.
-
Enzyme Addition: Add purified human Topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a tracking dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition of Topoisomerase I is indicated by the persistence of the faster-migrating supercoiled DNA form.
Cell Proliferation Assay (MTT/XTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Caption: Workflow for an in vivo tumor xenograft study.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound and a vehicle control according to the specified dosing schedule and route of administration.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Efficacy Calculation: Calculate the tumor growth inhibition based on the difference in tumor volume between the treated and control groups.
Conclusion
This compound has demonstrated potent in vitro anti-proliferative activity against a range of cancer cell lines, with IC50 values in the low nanomolar range, suggesting a high degree of potency comparable to, and in some cases exceeding, that of SN-38. However, a comprehensive assessment of its anti-tumor effects is currently limited by the lack of publicly available in vivo efficacy data from preclinical models. In contrast, irinotecan, SN-38, and topotecan have a well-established history of both preclinical and clinical anti-tumor activity. The ongoing clinical trials for this compound are crucial for determining its therapeutic potential relative to existing topoisomerase I inhibitors. This guide will be updated as more data becomes available.
References
Comparative Efficacy of TP3011 and Other Topoisomerase Inhibitors: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the novel topoisomerase I inhibitor, TP3011, with other established topoisomerase inhibitors, including topotecan, irinotecan (B1672180) (and its active metabolite SN-38), the topoisomerase II inhibitor etoposide, and the dual topoisomerase I and II inhibitor doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of performance data, experimental methodologies, and relevant biological pathways to inform future research and development.
Introduction to Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and other cellular processes.[1] By introducing transient single- or double-strand breaks in the DNA, these enzymes allow for the untangling of supercoiled DNA.[1] Due to their critical role in cell proliferation, topoisomerases are a key target for anticancer therapies.[2] Topoisomerase inhibitors function by trapping the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands. This stabilization of the cleavage complex leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][2]
Performance Data: A Comparative Analysis
The in vitro cytotoxic activity of this compound and other topoisomerase inhibitors has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter for comparison. The following tables summarize the IC50 values for this compound and other inhibitors. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and the specific assay used.
Table 1: Comparative IC50 Values of Topoisomerase I Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Incubation Time |
| This compound | HCT116 (colorectal) | 0.85 | Not Specified |
| QG56 (lung) | 8.5 | Not Specified | |
| NCI-H460 (lung) | 8.2 | Not Specified | |
| Topotecan | HCT116 (colorectal) | 700 | 72 hours[3] |
| NCI-H460 (lung) | 7100 | Not Specified[3] | |
| SN-38 (active metabolite of Irinotecan) | HCT116 (colorectal) | 3.50 | 72 hours[4] |
| HT-29 (colorectal) | 4.50 | Not Specified[5] |
Table 2: Comparative IC50 Values of Topoisomerase II and Dual Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Incubation Time |
| Etoposide | MOLT-3 (leukemia) | 0.051 | Not Specified[6] |
| 1A9 (ovarian) | 0.15 | 3 days[7] | |
| A-375 (melanoma) | 0.24 | 72 hours[7] | |
| 5637 (bladder) | 0.53 | Not Specified[7] | |
| CCRF-CEM (leukemia) | 0.6 | 6 hours[8] | |
| HepG2 (liver) | 30.16 | Not Specified[6] | |
| BGC-823 (gastric) | 43.74 | Not Specified[6] | |
| NCI-H1299 (lung) | Significantly higher than other lung lines | 48 or 72 hours[9] | |
| A549 (lung) | 139.54 | Not Specified[6] | |
| HeLa (cervical) | 209.90 | Not Specified[6] | |
| Doxorubicin | A549 (lung) | 0.23 | 72 hours[9] |
| MCF-7 (breast) | 2.50 | 24 hours[10] | |
| HeLa (cervical) | 2.92 | 24 hours[10] | |
| M21 (melanoma) | 2.77 | 24 hours[10] | |
| UMUC-3 (bladder) | 5.15 | 24 hours[10] | |
| HepG2 (liver) | 12.18 | 24 hours[10] | |
| TCCSUP (bladder) | 12.55 | 24 hours[10] | |
| Huh7 (liver) | > 20 | 24 hours[10] | |
| VMCUB-1 (bladder) | > 20 | 24 hours[10] | |
| HK-2 (kidney, non-cancer) | > 20 | 24 hours[10] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[11][12]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the topoisomerase inhibitor and a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add 10 µL of a 5 mg/mL MTT solution to each well.[14]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled plasmid DNA.[15][16]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I reaction buffer, the test inhibitor at various concentrations, and nuclease-free water to the final reaction volume.[16][17]
-
Enzyme Addition: Add purified human topoisomerase I to the reaction mixture.[17]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[17]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a tracking dye.[17]
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.[17]
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize under UV light.[16] Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I activity will result in a greater proportion of the supercoiled form.
In Vitro Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay assesses the inhibition of topoisomerase II's ability to decatenate, or unlink, intertwined DNA circles (kinetoplast DNA).[16][18]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine kinetoplast DNA, 10x topoisomerase II reaction buffer, the test inhibitor, and nuclease-free water.[18]
-
Enzyme Addition: Add purified human topoisomerase II to the mixture.[18]
-
Incubation: Incubate at 37°C for 30 minutes.[18]
-
Reaction Termination and Electrophoresis: Stop the reaction and analyze the products by agarose gel electrophoresis as described for the topoisomerase I assay.
-
Visualization: Decatenated DNA will migrate as open circular and linear forms, while catenated DNA remains at the origin. Inhibition is observed as a decrease in decatenated products.
Visualizing the Mechanism of Action
Signaling Pathway of Topoisomerase Inhibitor-Induced Cell Death
Topoisomerase inhibitors induce DNA strand breaks, which trigger the DNA Damage Response (DDR) pathway. This complex signaling cascade ultimately leads to cell cycle arrest and apoptosis.[19][20]
Caption: Signaling pathway of topoisomerase inhibitor-induced cell death.
Experimental Workflow for Determining IC50
The following diagram illustrates the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a topoisomerase inhibitor using a cell-based assay.
Caption: Experimental workflow for IC50 determination.
Logical Relationship of Topoisomerase Inhibition and Cellular Outcomes
This diagram outlines the logical progression from the initial action of a topoisomerase inhibitor to the ultimate cellular fates.
Caption: Logical flow from inhibitor action to cellular outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recombinant Methioninase Decreased the Effective Dose of Irinotecan by 15-fold Against Colon Cancer Cells: A Strategy for Effective Low-toxicity Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Sensitivity to TP-3011: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential biomarkers for predicting sensitivity to TP-3011, an investigational oncolytic immunotherapy. As TP-3011 is currently in clinical development, direct biomarkers are still under investigation. Therefore, this guide draws comparisons with established and emerging biomarkers for similar therapies, particularly other oncolytic viruses, to provide a framework for identifying and validating predictive markers for TP-3011.
Introduction to TP-3011
TP-3011 (also known as MVR-T3011 or T3011) is a genetically modified oncolytic herpes simplex virus type 1 (HSV-1). It is engineered to selectively replicate in and destroy cancer cells while also stimulating a robust anti-tumor immune response. To achieve this, TP-3011 is armed with two payloads: Interleukin-12 (IL-12) and a monoclonal antibody that blocks the programmed cell death protein 1 (PD-1). This "3-in-1" mechanism of action combines direct oncolysis, pro-inflammatory cytokine stimulation, and immune checkpoint inhibition within the tumor microenvironment.
Mechanism of Action: A Multi-pronged Attack on Cancer
The therapeutic effect of TP-3011 is driven by a synergistic combination of three distinct mechanisms:
-
Selective Oncolysis: The modified HSV-1 preferentially infects and replicates within tumor cells, leading to their direct lysis and the release of tumor-associated antigens.
-
IL-12 Mediated Immune Stimulation: The local expression of IL-12 within the tumor induces the production of interferon-gamma (IFN-γ) and enhances the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).
-
PD-1 Blockade: The expression of an anti-PD-1 antibody within the tumor microenvironment blocks the inhibitory PD-1/PD-L1 pathway, thereby unleashing the tumor-killing potential of T cells.
Figure 1. Signaling pathway of TP-3011's tripartite mechanism of action.
Comparative Analysis of Potential Biomarkers
The identification of predictive biomarkers is crucial for patient stratification and maximizing the therapeutic benefit of TP-3011. Below is a comparison of potential biomarkers for TP-3011 and a leading alternative oncolytic virus, Talimogene Laherparepvec (T-VEC).
| Biomarker Category | Potential Biomarker for TP-3011 (Hypothesized) | Biomarker for T-VEC (Clinically Investigated) | Rationale and Supporting Evidence |
| Tumor Microenvironment | High baseline CD8+ T cell infiltration | High baseline CD8+ T cell infiltration | A pre-existing anti-tumor immune response, indicated by the presence of CD8+ T cells, may be potentiated by oncolytic virotherapy and checkpoint inhibition. Increased CD8+ cells have been observed in patients responding to TP-3011. |
| "Inflamed" tumor immunophenotype | "Inflamed" tumor immunophenotype | Tumors with an "inflamed" phenotype (high infiltration of immune cells) are generally more responsive to immunotherapies. | |
| Tumor Genetics | Defects in IFN-γ signaling pathway (e.g., JAK1/2 mutations) | TERT promoter mutations | Defects in the interferon signaling pathway can render tumor cells more susceptible to viral replication. TERT promoter mutations have been associated with a better clinical response to T-VEC in melanoma patients[1][2]. |
| Viral Response Markers | Upregulation of IFN-γ gene signature post-treatment | Upregulation of IFN-γ gene signature post-treatment | An increase in the expression of IFN-γ and related genes in the tumor microenvironment following treatment is indicative of a productive anti-tumor immune response. |
| Immune Checkpoint Expression | PD-L1 expression on tumor or immune cells | PD-L1 expression | While not always a perfect predictor, PD-L1 expression may indicate a pre-existing but suppressed anti-tumor immune response that can be reinvigorated by PD-1 blockade. |
Experimental Protocols for Biomarker Assessment
Accurate and reproducible assessment of these potential biomarkers is essential. The following are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
This protocol outlines the steps for staining and quantifying CD8+ T cells in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 10 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 5 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a protein block (e.g., serum from the secondary antibody host species) for 20 minutes.
-
Incubate with a primary antibody against CD8 (e.g., clone C8/144B) overnight at 4°C.
-
Wash with a buffer solution (e.g., PBS with Tween 20).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes.
-
Wash with buffer.
-
Develop with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB) until the desired stain intensity is reached.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Quantification:
-
Scan slides using a whole-slide scanner.
-
Use digital image analysis software to quantify the number of CD8-positive cells per unit area of tumor tissue.
-
Figure 2. Experimental workflow for CD8+ T cell immunohistochemistry.
RNA Sequencing for Interferon-Gamma Gene Signature Analysis
This protocol describes the workflow for analyzing the expression of an IFN-γ gene signature in tumor biopsy samples.
-
Sample Collection and RNA Extraction:
-
Collect fresh tumor biopsies and snap-freeze in liquid nitrogen or store in an RNA stabilization reagent.
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation:
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference human genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Analyze the expression of a predefined set of IFN-γ-related genes (e.g., IFNG, CXCL9, CXCL10, STAT1, IRF1).
-
Calculate an IFN-γ signature score based on the combined expression of these genes.
-
Conclusion
The identification of robust predictive biomarkers for TP-3011 is an ongoing effort that will be informed by data from current and future clinical trials. Based on the mechanism of action of TP-3011 and the landscape of biomarkers for other oncolytic immunotherapies, a multi-faceted approach that considers the tumor microenvironment, tumor genetics, and the dynamic response to treatment will likely be most successful. The experimental protocols outlined in this guide provide a foundation for the systematic evaluation of these potential biomarkers. As more clinical data for TP-3011 becomes available, this guide will be updated to reflect the latest findings in the field.
References
Validating the Specificity of TP3011 for Topoisomerase I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the topoisomerase I (Top1) inhibitor TP3011 against other well-established inhibitors: SN-38 (the active metabolite of irinotecan), topotecan, and irinotecan (B1672180). The focus of this guide is to objectively assess the specificity of this compound for Top1, a critical parameter for its therapeutic potential and safety profile.
Executive Summary
This compound is a potent inhibitor of Topoisomerase I, demonstrating significant anti-proliferative activity in various cancer cell lines. While direct enzymatic inhibition data for this compound against both Topoisomerase I and Topoisomerase II is not publicly available, this guide compiles existing data for comparable inhibitors to establish a framework for its evaluation. The specificity of a Top1 inhibitor is paramount, as off-target effects on Topoisomerase II (Top2) can lead to different mechanisms of DNA damage and toxicity. This guide outlines the standard experimental protocols required to definitively determine the selectivity of this compound and presents available comparative data for established Top1 inhibitors.
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I is a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. It creates transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before resealing the break. Top1 inhibitors, such as camptothecin (B557342) derivatives like this compound, SN-38, and topotecan, exert their cytotoxic effects by trapping the enzyme-DNA covalent complex. This stabilized "cleavable complex" obstructs the movement of replication forks, leading to the formation of irreversible double-strand DNA breaks and ultimately, apoptosis.
Comparative Analysis of Topoisomerase I Inhibitors
To assess the specificity of a Top1 inhibitor, it is crucial to compare its inhibitory activity against both Top1 and Top2. A higher IC50 value for Top2 compared to Top1 indicates greater selectivity for Top1. The selectivity index (SI), calculated as the ratio of IC50 (Top2) / IC50 (Top1), provides a quantitative measure of this specificity.
Note: Direct enzymatic inhibition data (IC50) for this compound against Topoisomerase I and Topoisomerase II is not currently available in the public domain. The following tables present available data for comparator compounds to illustrate the required metrics for a comprehensive evaluation of this compound's specificity.
Table 1: In Vitro Enzymatic Inhibition of Topoisomerase I
| Compound | Topoisomerase I IC50 (µM) | Assay Type | Source |
| This compound | Data Not Available | - | - |
| SN-38 | 0.74 | DNA Relaxation (P388 cells) | [1] |
| SN-38 | 1.9 | DNA Relaxation (Ehrlich cells) | [1] |
| Topotecan | Data Not Available | - | - |
| Irinotecan | Data Not Available | - | - |
Table 2: In Vitro Enzymatic Inhibition of Topoisomerase II
| Compound | Topoisomerase II IC50 (µM) | Assay Type | Source |
| This compound | Data Not Available | - | - |
| SN-38 | Data Not Available | - | - |
| Topotecan | Data Not Available | - | - |
| Irinotecan | Data Not Available | - | - |
Table 3: In Vitro Cellular Potency (for reference)
| Compound | Cell Line | IC50 (µM) | Assay Type | Source |
| This compound | HCT116 (colorectal) | 0.00085 | Cell Proliferation | |
| This compound | QG56 (lung) | 0.0085 | Cell Proliferation | |
| This compound | NCI-H460 (lung) | 0.0082 | Cell Proliferation | |
| SN-38 | LoVo (colorectal) | 0.00825 | Growth Inhibition | [2] |
| SN-38 | HT-29 (colorectal) | 0.0045 | Growth Inhibition | [2] |
| Topotecan | MCF-7 (breast) | 0.013 | Cell-free | [3] |
| Topotecan | DU-145 (prostate) | 0.002 | Cell-free | [3] |
| Irinotecan | LoVo (colorectal) | 15.8 | Growth Inhibition | [2][4] |
| Irinotecan | HT-29 (colorectal) | 5.17 | Growth Inhibition | [2][4] |
Experimental Protocols
To definitively determine the specificity of this compound, the following well-established enzymatic assays are recommended.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by Topoisomerase I.
-
Principle: Supercoiled DNA migrates faster in an agarose (B213101) gel than its relaxed counterpart. Inhibition of Top1 results in a higher proportion of supercoiled DNA.
-
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)
-
This compound and comparator compounds at various concentrations
-
Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.25 mg/ml bromophenol blue)
-
Agarose gel (1%) and electrophoresis apparatus
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel imaging system
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of the inhibitor (this compound or comparators).
-
Initiate the reaction by adding Topoisomerase I to each mixture.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each inhibitor concentration.
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of DNA relaxation.
-
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of an inhibitor to prevent the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.
-
Principle: kDNA is a large network of interlocked DNA circles that cannot enter an agarose gel. Topoisomerase II decatenates this network, releasing minicircles that can migrate into the gel. Inhibition of Top2 prevents this release.
-
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 20 mM DTT, 10 mM ATP)
-
This compound and comparator compounds at various concentrations
-
Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.25 mg/ml bromophenol blue)
-
Agarose gel (1%) and electrophoresis apparatus
-
DNA staining agent
-
Gel imaging system
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, ATP, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding Topoisomerase II.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel and visualize the DNA bands. The amount of decatenated minicircles will be visible as a band that has migrated into the gel.
-
Quantify the intensity of the decatenated DNA band to determine the percentage of inhibition.
-
Calculate the IC50 value.
-
Conclusion and Future Directions
This compound is a promising and potent inhibitor of Topoisomerase I, with cellular potencies in the nanomolar range. However, to fully validate its specificity and potential as a therapeutic agent, direct enzymatic inhibition assays against both Topoisomerase I and Topoisomerase II are essential. The experimental protocols detailed in this guide provide a clear path to generating this critical data. By determining the enzymatic IC50 values for this compound against both topoisomerase isoforms, a selectivity index can be calculated and directly compared to that of other established inhibitors. This will provide a definitive assessment of this compound's specificity and inform its continued development as a targeted anti-cancer therapeutic.
References
Assessing the Synergistic Effects of MVR-T3011 with Pembrolizumab: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oncolytic virus MVR-T3011 (formerly referred to as TP3011) administered as a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab (B1139204). The content is based on available preliminary clinical data and the scientific rationale for the synergistic potential of this combination therapy.
Introduction
MVR-T3011 is an investigational "3-in-1" oncolytic herpes simplex virus (oHSV) engineered to selectively replicate in and destroy tumor cells.[1][2][3] This oncolytic virus is designed to express both interleukin-12 (B1171171) (IL-12) and an anti-PD-1 antibody locally within the tumor microenvironment.[1][2][3][4][5] Pembrolizumab (Keytruda®) is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T-cells, a well-established immune checkpoint inhibitor.[1][2][3][4][5] The combination of MVR-T3011 and pembrolizumab is hypothesized to exert a synergistic anti-tumor effect by simultaneously promoting a pro-inflammatory tumor microenvironment and relieving systemic immune suppression.
Mechanisms of Action
MVR-T3011:
-
Oncolytic Virotherapy: MVR-T3011 selectively infects and replicates within tumor cells, leading to their direct lysis and the release of tumor-associated antigens.
-
IL-12 Expression: The localized expression of IL-12 is intended to stimulate an anti-tumor immune response by activating natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs).[5]
-
Local Anti-PD-1 Expression: The expression of an anti-PD-1 antibody within the tumor microenvironment aims to block the local inhibitory PD-1/PD-L1 signaling pathway, thereby enhancing the tumor-killing activity of infiltrating T-cells.[5]
Pembrolizumab:
-
Systemic PD-1 Blockade: Pembrolizumab binds to the PD-1 receptor on T-cells throughout the body, preventing its interaction with the ligands PD-L1 and PD-L2. This releases the "brake" on the immune system, enabling a more robust and widespread anti-tumor immune response.
Hypothesized Synergy:
The synergistic effect of combining MVR-T3011 with pembrolizumab is predicated on a multi-faceted approach to cancer immunotherapy. MVR-T3011 is designed to turn "cold" tumors (lacking immune cell infiltration) into "hot" tumors by inducing immunogenic cell death and promoting a pro-inflammatory environment through IL-12 expression. The locally expressed anti-PD-1 antibody can then act on the newly recruited T-cells. The systemic administration of pembrolizumab complements this by ensuring that anti-tumor T-cells throughout the body are activated and can target both the primary, injected tumor and distant metastases.
Preclinical and Clinical Data
Direct preclinical studies comparing MVR-T3011 monotherapy with its combination with pembrolizumab are not publicly available. However, the rationale for this combination is supported by studies showing that topoisomerase I inhibitors (a component of the initial, broader search for this compound) can enhance the efficacy of immunotherapy. These inhibitors have been shown to increase T-cell mediated killing of tumor cells.
A Phase 1/2a clinical trial (NCT04370587) is currently evaluating MVR-T3011 as a single agent and in combination with pembrolizumab in patients with advanced or metastatic solid tumors.[6][7] Preliminary results from this trial have been presented, providing an early look at the safety and efficacy of this combination.
Table 1: Preliminary Clinical Efficacy of MVR-T3011 Monotherapy and Combination with Pembrolizumab (NCT04370587)
| Treatment Arm | Patient Population | Number of Patients | Confirmed Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Observations |
| MVR-T3011 Monotherapy | Advanced melanoma patients who failed prior PD-1 or PD-1/CTLA-4 combination treatment | 12 | 25.0% | 33.3% | Demonstrates activity in an immune-resistant population.[4][8] |
| MVR-T3011 Monotherapy | Evaluable HNSCC patients who progressed after platinum-based chemotherapy and anti-PD-1/PD-L1 therapy | 12 | 25% | 50% | Shows promise in another difficult-to-treat patient group.[4][9] |
| MVR-T3011 + Pembrolizumab | Patients who progressed on MVR-T3011 monotherapy (melanoma and mesothelioma) | 6 | 1 of 6 patients achieved a Partial Response (PR) | Not Reported | Suggests the combination may rescue or enhance response in patients refractory to monotherapy.[4][8] |
Note: This data is preliminary and from a small number of patients in an ongoing clinical trial. Direct, controlled comparisons between monotherapy and combination therapy arms are not yet available.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of MVR-T3011 are proprietary. However, the following are representative methodologies for assessing the synergistic effects of an oncolytic virus and a checkpoint inhibitor.
1. In Vitro T-Cell Mediated Tumor Cell Killing Assay
-
Objective: To determine if MVR-T3011 can enhance the ability of T-cells, in the presence of pembrolizumab, to kill tumor cells in vitro.
-
Methodology:
-
Cell Culture: Co-culture a target tumor cell line with human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
-
Treatment Groups:
-
Vehicle Control
-
MVR-T3011 alone
-
Pembrolizumab alone
-
MVR-T3011 in combination with pembrolizumab
-
-
Incubation: Incubate the co-cultures for a specified period (e.g., 48-72 hours).
-
Assessment of Tumor Cell Viability: Measure tumor cell death using methods such as lactate (B86563) dehydrogenase (LDH) release assays, chromium-51 (B80572) release assays, or flow cytometry-based cytotoxicity assays.
-
T-Cell Activation Analysis: Assess T-cell activation by measuring the expression of activation markers (e.g., CD69, CD25) and cytokine production (e.g., IFN-γ, TNF-α) using flow cytometry or ELISA.
-
2. In Vivo Syngeneic Mouse Tumor Model Study
-
Objective: To evaluate the in vivo anti-tumor efficacy and synergistic effects of MVR-T3011 and a murine surrogate for pembrolizumab.
-
Methodology:
-
Tumor Implantation: Implant a syngeneic tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma) subcutaneously into immunocompetent mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into the following treatment groups:
-
Vehicle Control
-
MVR-T3011 (intratumoral administration)
-
Anti-mouse PD-1 antibody (intraperitoneal administration)
-
MVR-T3011 in combination with anti-mouse PD-1 antibody
-
-
Tumor Growth Monitoring: Measure tumor volume at regular intervals using calipers.
-
Survival Analysis: Monitor mice for survival endpoints.
-
Immunophenotyping: At the end of the study, excise tumors and spleens to analyze the immune cell populations (e.g., CD4+ T-cells, CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells) by flow cytometry.
-
Statistical Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups to determine synergistic effects.
-
Visualizations
Caption: Combined Mechanism of MVR-T3011 and Pembrolizumab.
Caption: Preclinical Experimental Workflow for Synergy Assessment.
Caption: Logical Relationship of Synergistic Anti-Tumor Effects.
References
- 1. investorshangout.com [investorshangout.com]
- 2. onclive.com [onclive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. ImmVira presented latest encouraging clinical results of two proprietary products at ASCO 2023 - BioSpace [biospace.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov:443]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Clinical Study of Intratumoral MVR-T3011 (T3011) Given as a Single Agent and in Combination With Intravenous Pembrolizumab in Participants With Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 9. ImmVira presented latest encouraging clinical results of two proprietary products at ASCO 2023 [prnewswire.com]
Safety Operating Guide
Navigating the Disposal of TP3011: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like TP3011, a topoisomerase I inhibitor, are critical for ensuring laboratory safety and environmental protection. Given the cytotoxic nature of this compound, adherence to strict protocols is paramount. This guide provides essential, step-by-step information for the safe disposal of this compound, designed to be a trusted resource for your laboratory safety and chemical handling needs.
Disclaimer: This document provides general guidance for the disposal of potent cytotoxic compounds. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, it is imperative to consult the substance-specific SDS for this compound upon its availability and to follow all institutional and local regulations regarding hazardous waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The handling of potent compounds like this compound requires stringent measures to prevent exposure.
Personal Protective Equipment (PPE)
Due to the potent and likely hazardous nature of this compound, a comprehensive PPE strategy is mandatory. This includes, but is not limited to:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile).[1][2] | Provides a robust barrier against skin contact. Gloves should be changed frequently and immediately if contaminated.[1] |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs.[2] | Protects against contamination of personal clothing. |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) should be used, especially when handling the compound in powdered form or when there is a risk of aerosolization.[3] | Prevents inhalation of hazardous particles. |
All handling of this compound, particularly in its solid form, should be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[4]
Step-by-Step Disposal Procedures
The disposal of this compound and any materials contaminated with it must be treated as hazardous cytotoxic waste.[5][6]
Step 1: Waste Segregation
Proper segregation at the point of generation is crucial.[5] All items that have come into contact with this compound are considered contaminated and must be disposed of as cytotoxic waste. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).[2]
-
Contaminated PPE (gloves, lab coats, etc.).[2]
-
Cleaning materials from decontamination and spill cleanup.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect all contaminated solid waste, including PPE and labware, in a designated, puncture-resistant container with a secure lid.[2][7] The container should be clearly labeled as "Cytotoxic Waste" and include the name of the compound.[4]
-
Liquid Waste: Collect all contaminated aqueous waste in a sealed, leak-proof, and clearly labeled container.[2] Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Waste".[7]
Step 3: Decontamination of Work Surfaces
Following any work with this compound, thoroughly decontaminate all work surfaces. A typical procedure involves a three-step process:
-
Initial Cleaning: Use a detergent solution to clean the surfaces.[5]
-
Rinsing: Wipe down the surfaces with sterile water to remove any detergent residue.[5]
-
Final Decontamination: Use a 70% isopropyl alcohol solution to disinfect and remove any remaining chemical residues.[5]
All cleaning materials used in this process must be disposed of as cytotoxic waste.
Step 4: Storage and Final Disposal
-
Sealed waste containers should be stored in a designated, secure area away from general laboratory traffic.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.[4] Disposal should be carried out by a certified hazardous waste vendor, typically through high-temperature incineration.[6][8]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is required to contain and clean the affected area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE, including respiratory protection.[3]
-
Contain the Spill: For liquid spills, use an absorbent material from a chemical spill kit to contain the spill and prevent it from spreading.[3]
-
Clean the Spill: Carefully collect all contaminated materials into a designated cytotoxic waste container.[3]
-
Decontaminate the Area: Follow the three-step decontamination procedure outlined above to thoroughly clean the spill area.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. ohsinsider.com [ohsinsider.com]
- 2. benchchem.com [benchchem.com]
- 3. ipservices.care [ipservices.care]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
Navigating the Safe Handling of TP3011: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Essential Safety and Handling Protocols for TP3011
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Due to the varied nature of substances that may be identified as "this compound," this document synthesizes information from various safety data sheets (SDS) for similarly named or categorized materials. It is imperative to consult the specific SDS for the exact product in use to ensure the most accurate and relevant safety procedures are followed.
Personal Protective Equipment (PPE): A Multi-faceted Approach
The selection of appropriate Personal Protective Equipment (PPE) is paramount to ensure laboratory safety. The required PPE for handling this compound depends on the specific hazards associated with the particular formulation. The following table summarizes recommended PPE based on potential hazards identified in related safety documents.
| Hazard Category | Recommended Personal Protective Equipment |
| Corrosive (Alkaline) | Eye/Face Protection: Chemical safety goggles and/or a face shield.[1] Skin Protection: Impermeable gloves (e.g., nitrile, neoprene), lab coat, and, if necessary, an apron and boots.[2] Respiratory Protection: Not typically required with adequate ventilation. If vapors or mists are generated, use an appropriate respirator. |
| Combustible Dust | Eye/Face Protection: Safety glasses or goggles.[3] Skin Protection: Protective gloves and clothing to prevent skin contact.[3] Respiratory Protection: Wear an appropriate respirator if dust is generated and ventilation is inadequate.[3] |
| Flammable Liquid | Eye/Face Protection: Safety glasses or goggles.[4] Skin Protection: Protective gloves.[4] Respiratory Protection: Avoid breathing vapors. Use in a well-ventilated area. If ventilation is inadequate, use an appropriate respirator.[4] |
| Skin/Eye Irritant | Eye/Face Protection: Safety glasses or goggles.[1][5] Skin Protection: Protective gloves.[5] Respiratory Protection: Use with adequate ventilation.[5] |
| Allergic Skin Reaction | Eye/Face Protection: Safety glasses or goggles.[3][5] Skin Protection: Wear protective gloves and clothing. Contaminated work clothing should not be allowed out of the workplace.[3][5] Respiratory Protection: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] |
Immediate Response: First Aid Measures
Proper and prompt first aid is critical in the event of an exposure. The following table outlines first aid procedures based on the type of exposure.
| Exposure Route | First Aid Procedures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][2] |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. If skin irritation or a rash occurs, seek medical advice. Wash contaminated clothing before reuse.[1][3][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][2][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor for treatment advice.[1][3] |
Procedural Guidance: From Handling to Disposal
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment. The following diagrams illustrate the logical flow for PPE selection and a general workflow for safe operations and disposal.
Caption: PPE Selection Workflow for this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
Operational and Disposal Plans
Operational Plan:
-
Information Gathering: Before handling this compound, thoroughly review the specific Safety Data Sheet (SDS) provided by the manufacturer.
-
Engineering Controls: Work in a well-ventilated area.[3][4][5] For materials that can form dust, use engineering controls to keep concentrations below explosive limits.[3] Ensure safety showers and eyewash stations are readily accessible.[3][4]
-
Safe Handling Practices: Avoid contact with skin and eyes.[1][4] Do not breathe vapors, dust, or mists.[1][3][4][5] Smoking, eating, and drinking should be prohibited in the handling area.[1][3][4] Keep containers tightly closed when not in use.[1][4]
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[2][4][5]
Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous unless determined otherwise by a thorough hazard assessment.
-
Containerization: Collect waste in designated, compatible, and properly labeled containers. Keep containers tightly closed.
-
Disposal: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[3][4] Do not allow the material to enter drains or watercourses.[2]
By adhering to these guidelines, researchers and laboratory personnel can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment. Always prioritize a thorough review of the specific SDS for the material in use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
